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  • Product: Methyl 2-amino-4,5-dichlorobenzoate
  • CAS: 844647-17-2

Core Science & Biosynthesis

Foundational

Methyl 2-amino-4,5-dichlorobenzoate: A Technical Guide to Orthogonal Synthesis and Pharmaceutical Application

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of designing robust synthetic routes around heavily deactivated, polyfunctionalized aromatic rings. Methyl 2-amino-4,5...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of designing robust synthetic routes around heavily deactivated, polyfunctionalized aromatic rings. Methyl 2-amino-4,5-dichlorobenzoate (CAS: 844647-17-2) is a quintessential example of such a building block.

Characterized by an ortho-amino ester motif flanked by two strongly electron-withdrawing chlorine atoms, this molecule presents unique steric and electronic challenges. However, when handled with field-proven methodologies, it serves as an indispensable intermediate for synthesizing complex heterocyclic scaffolds, ranging from anti-parasitic probes to metabolic disease therapeutics[1][2][3].

This whitepaper provides an in-depth, self-validating guide to the physicochemical profiling, mechanistic synthesis, and downstream pharmaceutical applications of Methyl 2-amino-4,5-dichlorobenzoate.

Physicochemical Profiling

Understanding the baseline properties of Methyl 2-amino-4,5-dichlorobenzoate is critical for predicting its behavior in organic solvents and its reactivity profile during cross-coupling or annulation reactions. The dual chlorine substitution at the 4- and 5-positions significantly reduces the basicity and nucleophilicity of the aniline amine while simultaneously increasing the electrophilicity of the ester carbonyl.

Table 1: Key Physicochemical Properties

PropertyValueSource
Chemical Name Methyl 2-amino-4,5-dichlorobenzoate[1]
CAS Number 844647-17-2[1]
Molecular Formula C8H7Cl2NO2[4]
Molecular Weight 220.05 g/mol [5]
Monoisotopic Mass 218.98538 Da[4]
Melting Point 119–121 °C
SMILES String COC(=O)C1=CC(=C(C=C1N)Cl)Cl[4]
Physical Form White to off-white powder[2]

Synthetic Methodology: Mechanistic Causality & Protocol

The Challenge of Deactivated Aromatic Acids

Synthesizing Methyl 2-amino-4,5-dichlorobenzoate from its precursor, 2-amino-4,5-dichlorobenzoic acid, requires careful consideration. Traditional Fischer esterification (refluxing in methanol with catalytic H2​SO4​ ) is notoriously inefficient here. The electron-withdrawing chlorides deactivate the aromatic ring, reducing the electron density at the carboxylic acid and slowing the crucial protonation step required for alcohol attack. Prolonged thermal stress in strong acid often leads to incomplete conversion and degradation.

The Solution: TMS-Diazomethane Esterification

To bypass this thermodynamic bottleneck, we utilize (Trimethylsilyl)diazomethane (TMS-diazomethane) . This reagent offers a rapid, mild, and quantitative conversion at room temperature.

Mechanistic Insight: The reaction relies on the inherent acidity of the benzoic acid to protonate the diazo carbon of TMS-diazomethane. This generates a highly electrophilic methyldiazonium intermediate, which is immediately trapped by the carboxylate anion. The inclusion of Methanol (MeOH) as a co-solvent is not optional; it acts as an essential proton shuttle to activate the TMS-diazomethane[2].

Step-by-Step Protocol

Adapted from the validated NIH Molecular Libraries Program probe synthesis workflow[2].

  • Reagent Solubilization: To a reaction vial, add 2-amino-4,5-dichlorobenzoic acid (1.0 eq, e.g., 3.21 mmol). Suspend the solid in a co-solvent system of Dichloromethane (DCM) and Methanol (MeOH) at a 3:2 ratio (3 mL DCM / 2 mL MeOH).

    • Causality: DCM ensures complete dissolution of the halogenated aromatic system, while MeOH provides the necessary protic environment for diazo activation.

  • Esterification: Dropwise add a 2.0 M solution of TMS-diazomethane in hexanes (1.8 eq, 5.78 mmol).

  • Reaction Monitoring: Stir the mixture at room temperature (rt) for 30 minutes. The active evolution of nitrogen gas ( N2​ ) serves as a visual indicator of active catalytic turnover.

  • Quenching & Purification: Once gas evolution ceases, adsorb the crude material directly onto silica gel. Purify via flash chromatography using a gradient of 0–20% Ethyl Acetate in Hexanes over 20 minutes.

  • Validation: The protocol typically affords Methyl 2-amino-4,5-dichlorobenzoate as a white solid in ~87% yield.

    • NMR Verification: 1H NMR (400 MHz, CDCl3​ ) δ 7.92 (s, 1H), 7.79 (s, 1H), 5.77 (br s, 2H, NH2​ ), 3.87 (s, 3H, OCH3​ )[2].

Downstream Pharmaceutical Applications

Methyl 2-amino-4,5-dichlorobenzoate is not an end-product; it is a critical node that diverges into several high-value therapeutic pipelines.

A. Trypanosoma brucei Hexokinase 1 (TbHK1) Inhibitors

In the development of anti-parasitic agents for African trypanosomiasis, this ester is the foundational building block for ML205 , a submicromolar TbHK1 inhibitor. The synthesis requires amidating the deactivated ortho-amine with 4-tert-butylbenzoyl chloride.

  • Application Insight: Because the amine is severely deactivated, conventional heating fails. We employ microwave irradiation (150 °C for 30 min in Acetonitrile) to force the amidation to completion via rapid dielectric heating, followed by LiOH-mediated ester hydrolysis to yield the active probe[2].

B. CCK1/CCK2 Receptor Antagonists

Cholecystokinin (CCK) receptors mediate gastrointestinal responses and are implicated in pancreatic adenocarcinomas and metabolic disorders. Methyl 2-amino-4,5-dichlorobenzoate is utilized in the synthesis of quinoxaline and sulfonamide-based CCK1/CCK2 dual antagonists. The ester group acts as a crucial protecting moiety during the high-temperature cyclization or sulfonylation of the amine[6].

C. Sulfonylaminobenzamide Derivatives (Metabolic Disease)

Recent innovations by OrsoBio (EP 3796975 B1) leverage this compound to synthesize complex sulfonylaminobenzamides targeting liver and metabolic diseases (e.g., ACC inhibition). The workflow involves reacting the methyl ester with a sulfonyl chloride, followed by hydrolysis and a final amide coupling with sterically demanding amines like 3-phenylbicyclo[1.1.1]pentan-1-amine[3].

Pathway Visualization

The following diagram maps the synthetic divergence of Methyl 2-amino-4,5-dichlorobenzoate from its precursor into its three primary pharmaceutical applications.

G A 2-Amino-4,5-dichlorobenzoic acid (Starting Material) B TMS-Diazomethane (DCM/MeOH, rt, 30 min) A->B Esterification C Methyl 2-amino-4,5-dichlorobenzoate (Core Intermediate) B->C N2 Gas Evolution D TbHK1 Inhibitors (e.g., ML205 Anti-parasitic Probe) C->D Microwave Amidation & LiOH Hydrolysis E CCK1/CCK2 Antagonists (Gastrointestinal/Oncology Targets) C->E Sulfonylation & Heterocyclic Annulation F Sulfonylaminobenzamides (Metabolic & Liver Disease Targets) C->F Sulfonylation & Bicyclic Amide Coupling

Caption: Synthetic workflow of Methyl 2-amino-4,5-dichlorobenzoate and its pharmaceutical applications.

References

  • American Elements. methyl 2-amino-4,5-dichlorobenzoate | CAS 844647-17-2. Retrieved from: 1

  • Sigma-Aldrich. methyl 2-amino-4,5-dichlorobenzoate | 844647-17-2. Retrieved from: 5

  • PubChemLite (Uni.lu). Methyl 2-amino-4,5-dichlorobenzoate (C8H7Cl2NO2). Retrieved from:4

  • National Institutes of Health (NIH) Molecular Libraries Program. Identification of Inhibitors of Trypanosoma brucei Hexokinases - Probe Reports. Retrieved from: 2

  • Google Patents (WO2006036670A1). Sulfonamide compounds. Retrieved from: 7

  • European Patent Office (EP 3796975 B1). SULFONYLAMINOBENZAMIDE DERIVATIVES (OrsoBio, Inc.). Retrieved from: 3

Sources

Exploratory

Biological Activity of Dichlorinated Aminobenzoates: A Technical Whitepaper

Executive Summary & Structural Pharmacophore Dichlorinated aminobenzoates (DCABs) represent a highly versatile class of bioactive compounds characterized by an aminobenzoic acid backbone substituted with two chlorine ato...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Pharmacophore

Dichlorinated aminobenzoates (DCABs) represent a highly versatile class of bioactive compounds characterized by an aminobenzoic acid backbone substituted with two chlorine atoms. As a Senior Application Scientist, I have observed that the biological fate of these molecules is intrinsically tied to their steric and electronic properties. The positioning of the highly electronegative and bulky chlorine atoms (e.g., 2,6-dichloro vs. 2,5-dichloro substitutions) dictates the molecule's three-dimensional conformation, lipophilicity, and receptor-binding affinity.

This whitepaper dissects the three primary domains of DCAB biological activity: anti-inflammatory (fenamate NSAIDs), herbicidal (synthetic auxins), and antimicrobial agents. By examining the structure-activity relationships (SAR) and mechanistic pathways, we provide a comprehensive guide for researchers engaged in drug repurposing, agrochemical development, and novel therapeutic design.

Anti-Inflammatory & Analgesic Activity: The Fenamate Class

Mechanism of Action: Causality in Structural Design

The most clinically significant DCAB is Meclofenamic acid (N-(2,6-dichloro-3-methylphenyl)anthranilic acid). The biological activity of meclofenamic acid is heavily dependent on its 3D conformation. The 2,6-dichloro substitution on the N-aryl ring introduces severe steric hindrance, forcing the N-aryl ring to adopt a non-coplanar, orthogonal conformation relative to the anthranilic acid moiety[1]. This non-coplanarity is the exact structural determinant that allows the molecule to wedge deeply into the hydrophobic channel of Cyclooxygenase (COX) enzymes, yielding a higher binding affinity than its non-chlorinated or mono-chlorinated analogs[1].

Unlike classical NSAIDs, meclofenamic acid exhibits a dual-inhibitory profile. It not only blocks prostaglandin synthesis via COX-1 and COX-2 inhibition but also inhibits the 5-lipoxygenase (5-LOX) pathway, thereby halting the production of chemotactic leukotrienes like LTB₄[2][3][4].

G PL Membrane Phospholipids PLA2 Phospholipase A2 PL->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 & COX-2 AA->COX Cyclooxygenation LOX 5-Lipoxygenase (5-LOX) AA->LOX Lipoxygenation PG Prostaglandins (PGE2, PGD2) Inflammation & Pain COX->PG LT Leukotrienes (LTB4) Leukocyte Chemotaxis LOX->LT MFA Meclofenamic Acid (Dichlorinated Aminobenzoate) MFA->COX Inhibits MFA->LOX Inhibits

Fig 1. Dual inhibition of COX and 5-LOX pathways by meclofenamic acid.

Self-Validating Protocol: In Vitro COX-2 Inhibition Assay

To quantify the anti-inflammatory potency of DCAB derivatives, a robust, self-validating cell-based assay is required. We utilize RAW264.7 murine macrophages, which provide a physiologically relevant model for inducible COX-2 expression[3].

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture RAW264.7 cells in DMEM supplemented with 10% FBS. Seed at 1×105 cells/well in a 96-well plate and incubate overnight at 37°C (5% CO₂).

  • Pre-treatment (The Inhibitor Phase): Aspirate media. Add serum-free DMEM containing the DCAB test compound (e.g., Meclofenamic acid) at varying concentrations (0.001 µM to 10 µM).

    • Validation Control: Include Indomethacin (1 µM) as a positive control for COX inhibition, and a 0.1% DMSO vehicle as a negative control.

  • Activation (The Inflammatory Stimulus): After 30 minutes, stimulate the macrophages by adding Lipopolysaccharide (LPS) at 1 µg/mL and Interferon-γ (IFN-γ) at 10 U/mL to induce COX-2 expression[3]. Incubate for 7 hours.

  • Quantification: Harvest the supernatant. Quantify Prostaglandin E₂ (PGE₂) levels using a competitive ELISA kit.

    • Quality Control: The assay is only deemed valid if the standard curve yields an R2>0.99 and the Indomethacin control shows >80% inhibition relative to the vehicle.

  • Data Analysis: Plot the log(concentration) vs. normalized PGE₂ response to calculate the IC₅₀ using non-linear regression.

Herbicidal Activity: Synthetic Auxin Mimicry

Mechanism of Action: Meristematic Disruption

Shifting the chlorine atoms to the 2,5-positions yields Chloramben (3-amino-2,5-dichlorobenzoic acid), a compound historically utilized as a pre-emergence herbicide[5][6]. The biological activity here is entirely distinct from the fenamates. Chloramben acts as a synthetic auxin, mimicking the endogenous plant hormone Indole-3-acetic acid (IAA)[5][7].

Because the plant's metabolic machinery cannot rapidly degrade the dichlorinated aromatic ring, chloramben causes a prolonged, hyper-activation of the TIR1/AFB auxin receptors. This triggers the runaway ubiquitination and degradation of Aux/IAA repressor proteins, leading to aberrant transcription factor (ARF) activity[5]. The physiological result is rapid proton efflux, extreme cell wall acidification, and uncontrolled cell elongation that ultimately overwhelms the signaling cascades, causing root meristem necrosis in broadleaf weed seedlings[5][8].

Auxin CHL Chloramben (3-amino-2,5-dichlorobenzoic acid) TIR1 TIR1/AFB Receptors CHL->TIR1 Binds as Auxin Mimic AUX Aux/IAA Repressor Degradation TIR1->AUX Ubiquitination ARF ARF Transcription Factors AUX->ARF Releases Repression GENE Aberrant Gene Expression (Proton Efflux) ARF->GENE Hyperactivation DEATH Root Meristem Necrosis (Weed Death) GENE->DEATH Tissue Swelling & Epinasty

Fig 2. Chloramben-induced auxin mimicry pathway leading to root meristem necrosis.

Self-Validating Protocol: Seedling Root Growth Inhibition Assay

To evaluate the herbicidal efficacy of novel DCABs, we utilize a pre-emergence root elongation assay.

Step-by-Step Methodology:

  • Media Preparation: Prepare 1% agar media buffered to pH 6.0. Incorporate the DCAB compound (e.g., Chloramben) into the cooling agar (approx. 50°C) at logarithmic concentrations (0.1, 1.0, 10, 100 mg/L).

    • Validation Control: Use 2,4-Dichlorophenoxyacetic acid (2,4-D) as a positive synthetic auxin control.

  • Seed Sterilization: Surface-sterilize Amaranthus retroflexus (pigweed) seeds using 1% sodium hypochlorite for 10 minutes, followed by five washes with sterile deionized water.

  • Plating & Incubation: Place 20 seeds evenly onto the surface of the solidified agar in Petri dishes. Seal the dishes with Parafilm and incubate vertically in a growth chamber (25°C, 16h light/8h dark photoperiod) for 7 days.

  • Measurement & Causality Check: Measure the primary root length of each seedling. The vertical incubation ensures roots grow straight down the agar surface, allowing precise digital caliper measurement.

  • Analysis: Calculate the GR₅₀ (concentration required to inhibit root growth by 50% relative to the untreated control).

Emerging Antimicrobial Applications

Beyond inflammation and agriculture, specific isomers like 2-amino-4,6-dichlorobenzoic acid are actively investigated as building blocks for antimicrobial and antifungal agents[9][10]. The electron-withdrawing nature of the 4,6-dichloro substitutions increases the acidity of the benzoic acid moiety, which can enhance penetration through the lipophilic mycobacterial cell walls or fungal membranes. Current medicinal chemistry efforts are coupling these DCABs with various pharmacophores to target resistant bacterial strains[9].

Quantitative Data Summary

The following table synthesizes the physicochemical and biological parameters of the primary DCAB classes discussed, providing a quick-reference benchmark for drug development professionals.

Compound NameSubstitution PatternPrimary Biological TargetPrimary IndicationPotency / IC₅₀pKa
Meclofenamic Acid N-(2,6-dichloro-3-methylphenyl)COX-1 / COX-2 / 5-LOXNSAID (Analgesic)~0.06 µM (COX-2)[3]4.0
Chloramben 3-amino-2,5-dichloroTIR1/AFB (Auxin Receptors)Pre-emergence HerbicideGR₅₀ varies by weed species3.4[5]
2-Amino-4,6-DCBA 2-amino-4,6-dichloroBacterial/Fungal EnzymesAntimicrobial PrecursorTarget-dependent~2.8

Conclusion

The biological activity of dichlorinated aminobenzoates is a masterclass in structure-activity relationships. By simply altering the position of two chlorine atoms and an amino group on a benzoic acid framework, the biological outcome shifts dramatically from inhibiting mammalian inflammatory cascades to mimicking plant hormones. Understanding these fundamental causal relationships allows researchers to rationally design next-generation therapeutics and highly selective agrochemicals.

References

  • MECLOFENAMIC ACID Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses Gpatindia URL:[Link]

  • Meclofenamic Acid | C14H11Cl2NO2 - PubChem National Institutes of Health (NIH) URL:[Link]

  • Chloramben - Grokipedia Grokipedia URL: [Link]

  • On the mechanism of the pharmacologic activity of meclofenamate sodium PubMed (NIH) URL: [Link]

  • Chloramben (Ref: ACP M-629) Agriculture and Environment Research Unit (AERU) URL:[Link]

  • Chloramben Pesticide Registration Standard Environmental Protection Agency (EPA) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Robust and Scalable Synthesis of Methyl 2-amino-4,5-dichlorobenzoate

Abstract This application note provides a comprehensive and field-proven protocol for the synthesis of Methyl 2-amino-4,5-dichlorobenzoate, a key intermediate in the development of pharmaceuticals and agrochemicals. The...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and field-proven protocol for the synthesis of Methyl 2-amino-4,5-dichlorobenzoate, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is achieved through the esterification of 2-amino-4,5-dichlorobenzoic acid using a highly efficient method employing thionyl chloride and methanol. This document elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental procedure, and provides critical insights into process optimization and troubleshooting. The protocol is designed for scalability and reproducibility, addressing the needs of researchers and process chemists in industrial and academic settings.

Introduction and Scientific Rationale

Methyl 2-amino-4,5-dichlorobenzoate is a valuable substituted anthranilate ester. Its structural motifs are frequently incorporated into molecules exhibiting a wide range of biological activities. The reliable synthesis of this intermediate is therefore of significant interest. The direct esterification of 2-amino-4,5-dichlorobenzoic acid presents a classic chemical challenge: the presence of both a nucleophilic amino group and a carboxylic acid.

Standard Fischer esterification, while effective, is an equilibrium-limited process that requires a strong acid catalyst and often a large excess of alcohol to drive the reaction to completion.[1] Furthermore, the basic amino group can neutralize the acid catalyst, necessitating stoichiometric quantities of the acid.[1]

This guide details a more robust approach using thionyl chloride (SOCl₂) in methanol. This method offers two key advantages:

  • The reaction of thionyl chloride with the methanol solvent generates anhydrous hydrogen chloride (HCl) in situ.[2] This provides the necessary acid catalyst for the esterification under anhydrous conditions, which helps to drive the equilibrium toward the product.

  • Thionyl chloride can also convert the carboxylic acid to a highly reactive acyl chloride intermediate, which is then rapidly esterified by methanol.[3] This pathway is often faster and more complete than direct acid-catalyzed esterification.

This protocol has been optimized for high yield, purity, and operational simplicity, making it an excellent choice for laboratory-scale synthesis and process scale-up.

Reaction Mechanism and Causality

The esterification of 2-amino-4,5-dichlorobenzoic acid with thionyl chloride in methanol proceeds primarily via an acid-catalyzed mechanism, with the in situ generation of HCl being the critical first step.

Step 1: Generation of Acid Catalyst Thionyl chloride reacts rapidly and exothermically with the methanol solvent to produce methyl chlorosulfite, which subsequently decomposes to generate anhydrous HCl and sulfur dioxide (SO₂).

SOCl₂ + CH₃OH → CH₃OS(O)Cl + HCl CH₃OS(O)Cl → CH₃Cl + SO₂

Step 2: Acid-Catalyzed (Fischer) Esterification The generated HCl protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. The lone pair of electrons on the oxygen of methanol then attacks this electrophilic carbon.[1] A series of proton transfers and the elimination of a water molecule yield the final methyl ester product. The presence of anhydrous HCl shifts the equilibrium favorably towards the product.[2]

Due to the electron-withdrawing nature of the chloro- and carboxyl- groups on the aniline derivative, the nucleophilicity of the amino group is reduced, minimizing side reactions with thionyl chloride.[4] However, under the acidic conditions, the amino group will exist in its protonated form (ammonium salt), protecting it from unwanted reactions.

Experimental Protocol

This protocol is designed for the synthesis of Methyl 2-amino-4,5-dichlorobenzoate on a multi-gram scale.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)EquivalentsSupplier / Grade
2-Amino-4,5-dichlorobenzoic acid206.0310.3 g50.01.0≥98%
Methanol (Anhydrous)32.04200 mL--ACS Grade, <0.005% H₂O
Thionyl Chloride (SOCl₂)118.975.5 mL (7.3 g)61.41.23≥99%
Saturated Sodium Bicarbonate (NaHCO₃)-~300 mL--Aqueous Solution
Ethyl Acetate (EtOAc)88.11450 mL--ACS Grade
Brine-100 mL--Saturated Aqueous NaCl
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~20 g--Reagent Grade
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser with a drying tube (or inert gas inlet)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice/water bath

  • Heating mantle

  • 1 L Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Buchner funnel and filtration apparatus

Step-by-Step Procedure
  • Reaction Setup:

    • Place 10.3 g (50.0 mmol) of 2-amino-4,5-dichlorobenzoic acid and a magnetic stir bar into a dry 500 mL three-necked round-bottom flask.

    • Add 200 mL of anhydrous methanol. Stir the mixture to form a suspension.

    • Fit the flask with a reflux condenser and a dropping funnel. Ensure the setup is vented through a drying tube or an acid gas scrubber (containing NaOH solution) to trap evolved HCl and SO₂ gases.

    • Cool the flask in an ice/water bath to 0-5 °C.

  • Reagent Addition:

    • Slowly add 5.5 mL (61.4 mmol) of thionyl chloride to the stirred suspension via the dropping funnel over a period of 20-30 minutes.

    • Causality Note: The addition must be slow and at a low temperature to control the highly exothermic reaction between thionyl chloride and methanol. A rapid addition can cause excessive gas evolution and a dangerous increase in temperature and pressure.

  • Reaction Execution:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to reflux (approx. 65 °C) using a heating mantle. The solid starting material should dissolve as the reaction progresses.

    • Maintain the reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully concentrate the mixture to approximately half its original volume using a rotary evaporator to remove excess methanol and dissolved gases.

    • Slowly pour the concentrated reaction mixture into a beaker containing 300 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution.

    • Causality Note: This step neutralizes the excess acid (HCl). The addition must be slow and with vigorous stirring due to vigorous CO₂ evolution. A white or off-white precipitate of the crude product will form.

    • Stir the mixture for 30 minutes until gas evolution ceases. Check the pH to ensure it is basic (pH > 8).

    • Transfer the mixture to a 1 L separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

    • Combine the organic layers. Wash the combined organic phase sequentially with water (1 x 100 mL) and brine (1 x 100 mL). The brine wash helps to remove residual water from the organic phase.[5]

  • Purification:

    • Dry the ethyl acetate solution over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

    • For further purification, recrystallize the crude solid from a suitable solvent system such as methanol/water or ethanol/water to obtain pure Methyl 2-amino-4,5-dichlorobenzoate. An expected yield is typically in the range of 85-95%.

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the synthesis protocol.

Synthesis_Workflow cluster_specs start_node Start: Reagents & Glassware setup Suspend Acid in Anhydrous Methanol Cool to 0-5 °C start_node->setup 1. Reaction Setup process_node process_node critical_step critical_step workup_node workup_node end_node Final Product: Methyl 2-amino-4,5-dichlorobenzoate addition Slow, Dropwise Addition of Thionyl Chloride setup->addition 2. Reagent Addition reflux Warm to RT Reflux for 4-6 hours addition->reflux 3. Reaction workup Concentrate & Quench in NaHCO₃ Extract with Ethyl Acetate reflux->workup 4. Work-up purification Wash, Dry (Na₂SO₄) Rotary Evaporation Recrystallization workup->purification 5. Purification purification->end_node Characterization maxWidth Max Width: 760px

Caption: Experimental workflow for the synthesis of Methyl 2-amino-4,5-dichlorobenzoate.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Wet reagents (especially methanol).2. Insufficient reflux time or temperature.3. Incomplete neutralization during work-up, leading to product loss in the aqueous layer.1. Use anhydrous methanol and fresh thionyl chloride.2. Monitor the reaction by TLC to ensure full consumption of starting material; extend reflux time if necessary.3. Ensure the pH of the aqueous layer is >8 before extraction. Perform an additional extraction if needed.
Reaction Mixture Darkens Significantly Decomposition or side reactions due to excessively high temperatures or prolonged heating.Avoid overheating. Use a temperature-controlled heating mantle. Stop the reaction once the starting material is consumed.
Oily Product Instead of Solid Presence of impurities or residual solvent.Ensure complete removal of the extraction solvent. If the product remains oily, attempt purification by column chromatography on silica gel.[5]
Product is Insoluble During Extraction The protonated amine salt of the product may be insoluble in the organic solvent.Ensure complete neutralization with NaHCO₃. If a solid is present at the interface, it may be the product; filter it, wash with water, and dry.

Safety Precautions

All operations must be conducted inside a certified chemical fume hood by personnel trained in handling hazardous chemicals.

  • 2-Amino-4,5-dichlorobenzoic acid: May cause skin, eye, and respiratory irritation.[6][7] Avoid inhalation of dust and contact with skin and eyes.

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water to release toxic gases (HCl and SO₂).[8] Always handle with extreme care, using heavy-duty gloves, a lab coat, and chemical splash goggles. Add it slowly to the reaction mixture.

  • Methanol: Flammable liquid and toxic if ingested, inhaled, or absorbed through the skin.

  • Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): Toxic and corrosive gases are evolved during the reaction. Ensure the apparatus is properly vented to a scrubber.

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a flame-resistant lab coat, and chemically resistant gloves.[9][10] Ensure that eyewash stations and safety showers are readily accessible.[7]

References

  • Vertex AI Search. (n.d.). Carboxylic Acids to Methylesters: Alkylation using Diazomethane.
  • Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2).
  • JoVE. (2025, May 22). Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane.
  • ACS Publications. (2017, October 5). Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. Organic Letters.
  • Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane.
  • Benchchem. (n.d.). Optimizing reaction conditions for esterification of 4-aminobenzoic acid.
  • Benchchem. (n.d.). Application Note: Synthesis of Heptyl 4-aminobenzoate via Fischer Esterification.
  • Scribd. (n.d.). Synthesize Benzocaine via Fischer Esterification.
  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
  • Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET.
  • Carl ROTH. (2024, March 1). Safety Data Sheet: 2-Amino-4-chlorobenzoic acid.
  • PMC. (n.d.). Methyl 2-amino-5-chlorobenzoate.
  • Fisher Scientific. (2009, May 26). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, October 9). SAFETY DATA SHEET.
  • PMC. (n.d.). Thionyl Chloride-Mediated One-Pot O‑, N‑, and S‑Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Reddit. (2021, January 9). How does this esterfication reaction proceed without side product resulting from reaction of amine with ? r/chemhelp.
  • Common Organic Chemistry. (n.d.). Acid to Ester - Common Conditions.

Sources

Application

Application Note: Synthesis and Characterization of Methyl 2-amino-4,5-dichlorobenzoate

Executive Summary Methyl 2-amino-4,5-dichlorobenzoate is a critical building block in medicinal chemistry, serving as a key intermediate in the synthesis of quinazolinones, kinase inhibitors, and CCK2 receptor modulators...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-4,5-dichlorobenzoate is a critical building block in medicinal chemistry, serving as a key intermediate in the synthesis of quinazolinones, kinase inhibitors, and CCK2 receptor modulators[1][2]. The esterification of its precursor, 2-amino-4,5-dichlorobenzoic acid, presents a distinct synthetic challenge due to the highly deactivated nature of the aromatic ring. This application note details the mechanistic rationale and provides two validated, step-by-step experimental protocols for its synthesis: a rapid discovery-scale method using TMS-diazomethane[3], and a robust, scalable process utilizing thionyl chloride.

Mechanistic Rationale & Experimental Design

The starting material, 2-amino-4,5-dichlorobenzoic acid, is significantly deactivated. The two chlorine atoms at the C4 and C5 positions exert a strong electron-withdrawing inductive effect, decreasing the overall electron density of the system. Furthermore, the primary amine at the ortho position participates in intramolecular hydrogen bonding with the carbonyl oxygen of the carboxylic acid.

Because of these factors, standard Fischer esterification conditions (e.g., refluxing in methanol with catalytic sulfuric acid) often result in sluggish kinetics, poor conversion rates, and extended reaction times. To overcome this thermodynamic barrier, the synthesis must rely on either:

  • Highly reactive methylating agents (e.g., TMS-diazomethane) that bypass standard nucleophilic acyl substitution pathways.

  • In situ activation of the carboxylic acid into a highly electrophilic acid chloride (using SOCl2), which rapidly reacts with methanol.

Quantitative Route Comparison
ParameterRoute A (TMS-Diazomethane)Route B (Thionyl Chloride / MeOH)
Primary Reagents TMS-CHN₂, DCM, MethanolSOCl₂, Methanol
Reaction Temperature Room Temperature (20–25 °C)Reflux (approx. 65 °C)
Reaction Time 30 minutes4 to 12 hours
Typical Yield ~87%80 – 85%
Scalability Low to Medium (Reagent cost/toxicity)High (Industrial standard)
Primary Byproducts N₂ gas, TMS-OMeSO₂ gas, HCl gas
Synthetic Workflow Visualization

G cluster_routes Esterification Pathways SM 2-amino-4,5-dichlorobenzoic acid (Deactivated Substrate) RouteA Route A: TMS-Diazomethane Reagents: TMS-CHN2, DCM/MeOH Conditions: RT, 30 min SM->RouteA Discovery Scale (Fast, Mild) RouteB Route B: Thionyl Chloride Reagents: SOCl2, MeOH Conditions: Reflux, 4-12 h SM->RouteB Process Scale (Scalable, Cheap) Product Methyl 2-amino-4,5-dichlorobenzoate (Key Intermediate) RouteA->Product Yield: ~87% RouteB->Product Yield: >80%

Fig 1: Divergent synthetic workflows for the esterification of 2-amino-4,5-dichlorobenzoic acid.

Detailed Experimental Protocols

Route A: TMS-Diazomethane Esterification (Discovery / Probe-Scale)

This method is ideal for rapid parallel synthesis and library generation where high purity and fast turnaround are prioritized over reagent cost[3].

Materials:

  • 2-amino-4,5-dichlorobenzoic acid (1.0 eq.)

  • Trimethylsilyldiazomethane (2.0 M in hexanes, 1.8 eq.)

  • Dichloromethane (DCM) / Methanol (MeOH) (3:2 v/v)

  • Glacial Acetic Acid (for quenching)

Step-by-Step Procedure:

  • Preparation: Charge a dry, appropriately sized reaction vial with 2-amino-4,5-dichlorobenzoic acid (0.66 g, 3.21 mmol, 1.0 eq.)[3].

  • Solvation: Suspend the starting material in a solvent mixture of DCM (3 mL) and MeOH (2 mL). The presence of methanol is strictly required as it acts as a co-reactant to liberate diazomethane in situ or directly attack the silylated intermediate[3].

  • Reagent Addition: While stirring at room temperature, add the 2.0 M TMS-diazomethane solution (2.89 mL, 5.78 mmol, 1.8 eq.) dropwise.

    • Causality Check: Dropwise addition is critical to control the vigorous evolution of nitrogen gas and prevent reaction boil-over.

  • Reaction: Stir the homogeneous mixture for 30 minutes at room temperature (20–25 °C)[3].

  • Validation & Quenching: Monitor the reaction via LC-MS or TLC. Once the starting material is consumed, carefully add glacial acetic acid dropwise until gas evolution ceases. This self-validating step ensures all highly reactive, unreacted diazo species are safely destroyed.

  • Purification: Concentrate the crude mixture under reduced pressure. Adsorb the residue onto silica gel and purify via flash column chromatography utilizing a gradient of 0–20% Ethyl Acetate in Hexanes over 20 minutes.

  • Isolation: Concentrate the product fractions to afford methyl 2-amino-4,5-dichlorobenzoate as a white solid (approx. 0.61 g, 87% yield)[3].

Route B: Thionyl Chloride-Mediated Esterification (Process / Scale-Up)

This method leverages the in situ generation of an acid chloride to drive the reaction forward thermodynamically, making it highly suitable for multi-gram scale-up.

Materials:

  • 2-amino-4,5-dichlorobenzoic acid (1.0 eq.)

  • Thionyl Chloride (SOCl₂, 3.0 eq.)

  • Anhydrous Methanol (Solvent and Reactant)

  • Saturated Aqueous NaHCO₃

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-amino-4,5-dichlorobenzoic acid (10.0 g, 48.5 mmol, 1.0 eq.) and anhydrous Methanol (100 mL).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath under an inert atmosphere (N₂ or Ar).

  • Activation: Slowly add Thionyl Chloride (10.6 mL, 145.5 mmol, 3.0 eq.) dropwise over 30 minutes.

    • Causality Check: The reaction between SOCl₂ and MeOH is highly exothermic and releases large volumes of SO₂ and HCl gases. Cooling and slow addition prevent solvent bumping and control the exotherm.

  • Reflux: Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 65 °C). Maintain reflux for 4 to 12 hours. The suspension will gradually become a clear solution as the acid chloride forms and subsequently reacts with methanol.

  • Workup: Once LC-MS indicates complete conversion, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove excess methanol and volatile byproducts.

  • Neutralization: Dissolve the resulting crude residue in Ethyl Acetate (150 mL). Carefully wash the organic layer with saturated aqueous NaHCO₃ (2 x 100 mL) to neutralize any residual HCl. Caution: CO₂ gas evolution will occur.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target ester as an off-white to white solid (>80% yield).

Analytical Characterization

Verification of the synthesized methyl 2-amino-4,5-dichlorobenzoate is primarily achieved via Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

¹H NMR (400 MHz, CDCl₃): δ 7.92 (s, 1H), 7.79 (s, 1H), 5.77 (brs, 2H), 3.87 (s, 3H)[3].

Spectral Interpretation:

  • 7.92 ppm & 7.79 ppm (singlets, 1H each): These peaks correspond to the isolated, para-oriented aromatic protons at the C6 and C3 positions. The lack of ortho or meta coupling confirms the 4,5-dichloro substitution pattern.

  • 5.77 ppm (broad singlet, 2H): This peak is characteristic of the primary amine (NH₂) protons. Its broad nature is due to quadrupolar relaxation from the nitrogen atom and potential chemical exchange.

  • 3.87 ppm (singlet, 3H): This highly diagnostic peak confirms the successful installation of the methyl ester group (-OCH₃), validating the esterification process.

Safety & Handling

  • TMS-Diazomethane: While safer than diazomethane, it is still highly toxic, potentially explosive, and a severe respiratory irritant. It must be handled exclusively in a properly ventilated fume hood. Always quench residual reagent with acetic acid prior to disposal.

  • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water to release toxic SO₂ and HCl gases. Reactions must be vented through a caustic scrubber system or a continuous flow of inert gas into a base trap.

References

  • Identification of Inhibitors of Trypanosoma brucei Hexokinases - Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (NCBI).
  • EP 1 651 622 B1 - CCK2 Receptor Modulators. European Patent Office / Googleapis.
  • WO2006036670A1 - Sulfonamide compounds. Google Patents.

Sources

Method

Application Note: Advanced Esterification Strategies for Sterically Hindered Aminobenzoic Acids

Introduction: The Mechanistic Challenge The esterification of aminobenzoic acids—particularly those with bulky ortho-substituents such as 2-amino-5-isopropylbenzoic acid or 2,6-disubstituted aminobenzoic acids—represents...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Challenge

The esterification of aminobenzoic acids—particularly those with bulky ortho-substituents such as 2-amino-5-isopropylbenzoic acid or 2,6-disubstituted aminobenzoic acids—represents a formidable bottleneck in medicinal chemistry and drug development. The classic Fischer-Speier esterification, which relies on acid-catalyzed equilibrium, frequently fails or requires unacceptably harsh conditions when applied to these substrates[1].

As a Senior Application Scientist, it is critical to understand the causality behind this failure to rationally select an alternative method. The resistance to standard esterification is driven by three converging factors:

  • Steric Hindrance: Bulky ortho-substituents physically shield the protonated carbonyl carbon, preventing the required trajectory for the incoming alcohol nucleophile.

  • Electronic Deactivation: The amino group donates electron density into the aromatic ring via resonance. This reduces the partial positive charge on the carbonyl carbon, severely dampening its electrophilicity.

  • Zwitterion Formation: Under mildly acidic conditions, the basic amino group protonates to form an ammonium carboxylate salt. This not only alters the solubility profile but also halts the catalytic cycle by deactivating the carboxylate.

To overcome these barriers, researchers must abandon direct nucleophilic attack on the deactivated carbonyl and instead employ alternative activation strategies that bypass the steric and electronic limitations.

Strategic Workflow for Method Selection

Selecting the correct esterification protocol requires evaluating the substrate's steric bulk and its sensitivity to acidic conditions. The workflow below outlines the decision-making process for hindered aminobenzoic acids.

Workflow Start Hindered Aminobenzoic Acid (e.g., 2,6-disubstituted) Q1 Is the substrate or product highly acid-sensitive? Start->Q1 M_Acid Newman's 100% H2SO4 Method (Acylium Ion Pathway) Q1->M_Acid No (Stable to strong acid) Q2 Is the substrate specifically an anthranilic acid derivative? Q1->Q2 Yes (Requires mild conditions) M_Steglich Steglich Esterification (DCC/DMAP Catalyst) Q2->M_Steglich No / General Hindered M_BTA Benzotriazole Activation (N-(2-Aminobenzoyl)benzotriazole) Q2->M_BTA Yes

Decision tree for selecting the optimal esterification method for hindered aminobenzoic acids.

Quantitative Method Comparison

The table below summarizes the expected outcomes and operational parameters for the three primary strategies used to bypass steric hindrance.

MethodSubstrate ScopeTypical YieldReaction TimeTemperatureKey Mechanistic Advantage
Steglich (DCC/DMAP) Moderately hindered, acid-sensitive75–95%12–24 h0 °C to RTForms an unhindered N-acylpyridinium intermediate.
Benzotriazole Activation Anthranilic acid derivatives80–96%2–6 hRTHighly specific; benzotriazole acts as a superior leaving group.
Newman's H₂SO₄ Severely hindered (e.g., 2,4,6-trisubstituted)85–95%< 15 minRT to 0 °CGenerates a linear, sterically unhindered acylium ion.

Experimental Protocols & Mechanistic Causality

Protocol A: Mild Steglich Esterification (Carbodiimide Coupling)

Best For: Acid-sensitive substrates like 2-amino-5-isopropylbenzoic acid[1]. Causality & Design: N,N'-Dicyclohexylcarbodiimide (DCC) reacts with the carboxylic acid to form an O-acylisourea intermediate. However, sterics still prevent direct alcohol attack on this intermediate. The critical addition is 4-Dimethylaminopyridine (DMAP). DMAP—a highly nucleophilic, small pyridine derivative—attacks the O-acylisourea to form an N-acylpyridinium intermediate. This highly electrophilic species protrudes away from the steric bulk of the aromatic ring, allowing the alcohol to attack freely.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert argon atmosphere, add 10.0 mmol of the hindered aminobenzoic acid, 15.0 mmol of the desired absolute alcohol, and 1.0 mmol of DMAP[1].

  • Solvent Addition: Add 50 mL of anhydrous dichloromethane (DCM) and stir until complete dissolution.

  • Temperature Control: Cool the flask to 0 °C in an ice bath. Insight: Cooling controls the exothermic formation of the O-acylisourea and prevents the irreversible side-reaction of N-acylurea rearrangement.

  • Activation: Add 11.0 mmol of DCC in one portion.

  • Self-Validation Step: Within 15–30 minutes, a heavy white precipitate of dicyclohexylurea (DCU) will form[1]. This is a self-validating visual cue that the carboxylic acid has successfully coupled with DCC.

  • Propagation: Remove the ice bath and stir at room temperature for 12–24 hours.

  • Workup: Filter the mixture through a Celite pad to remove the insoluble DCU. Wash the filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Newman’s Concentrated Sulfuric Acid Method

Best For: Extremely hindered, acid-stable substrates (e.g., 2,4,6-trisubstituted aminobenzoic acids)[2]. Causality & Design: Developed by Melvin S. Newman, this method dissolves the hindered acid in 100% H₂SO₄. The strong acid forces double protonation and subsequent dehydration of the carboxyl group, generating an acylium ion ( R−C≡O+ ). Because the acylium ion is linear (sp-hybridized), it possesses virtually no steric bulk around the electrophilic carbon. When quenched in cold alcohol, the unhindered acylium ion reacts instantaneously[2].

Step-by-Step Methodology:

  • Acylium Ion Generation: In a dry 50 mL beaker, dissolve 2.0 g of the sterically hindered aminobenzoic acid in 15–20 mL of 100% sulfuric acid (prepared by mixing concentrated H₂SO₄ with fuming sulfuric acid until exactly 100% is reached). Insight: The presence of water will push the equilibrium back to the carboxylic acid; 100% H₂SO₄ is strictly required.

  • Incubation: Allow the solution to stand at room temperature for 5–10 minutes to ensure complete generation of the acylium ion.

  • Quenching (Self-Validation): Pour the acidic solution rapidly into a vigorously stirred excess of cold absolute alcohol (e.g., 50 mL of ethanol at 0 °C). Self-validation: The immediate formation of an organic layer or precipitate upon quenching confirms the instantaneous trapping of the acylium ion.

  • Workup: Remove the bulk of the excess alcohol under reduced pressure. Add 50 mL of ice water, extract the aqueous mixture with diethyl ether (3 x 30 mL), and carefully neutralize the organic layer with saturated Na₂CO₃ solution until gas evolution ceases. Dry and concentrate to yield the pure ester.

Protocol C: Benzotriazole Activation

Best For: Specific esterification and thioesterification of anthranilic acid derivatives[3]. Causality & Design: This method converts the inert aminobenzoic acid into an N-(2-aminobenzoyl)benzotriazole intermediate. The benzotriazole moiety acts as an exceptional electron-withdrawing leaving group, highly activating the adjacent carbonyl carbon toward nucleophilic attack by alcohols or thiols, bypassing the need for harsh acidic conditions[3].

Step-by-Step Methodology:

  • Intermediate Preparation: Synthesize N-(2-aminobenzoyl)benzotriazole by reacting anthranilic acid with 1-(methanesulfonyl)benzotriazole in the presence of triethylamine.

  • Esterification Setup: In a 50 mL flask, dissolve 5.0 mmol of the N-(2-aminobenzoyl)benzotriazole intermediate and 6.0 mmol of the target alcohol in 20 mL of anhydrous DCM.

  • Catalysis: Add 0.5 mmol of DMAP. Insight: DMAP acts as a nucleophilic catalyst, facilitating the departure of the bulky benzotriazole group.

  • Reaction Monitoring: Stir at room temperature for 2–6 hours. Self-validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The complete disappearance of the highly UV-active benzotriazolide spot indicates reaction completion.

  • Workup: Wash the reaction mixture with 10% aqueous Na₂CO₃ to remove the liberated benzotriazole byproduct. Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography if necessary.

References

  • BenchChem. Application Notes and Protocols: Esterification of 2-amino-5-isopropylbenzoic Acid. BenchChem Technical Support.
  • Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431-2435.
  • Kökten, Ş., & Çelik, İ. (2013). A Simple, Mild, and Practical Method for the Esterification and Thioesterification of Anthranilic Acid Utilizing N-(2-Aminobenzoyl)benzotriazole. Synthesis, 45(16), 2251-2258.

Sources

Application

Application of Methyl 2-amino-4,5-dichlorobenzoate in Drug Discovery Pipelines

Introduction: Unlocking a Privileged Scaffold for Medicinal Chemistry Methyl 2-amino-4,5-dichlorobenzoate is a halogenated anthranilate ester that serves as a highly versatile and valuable building block in modern drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking a Privileged Scaffold for Medicinal Chemistry

Methyl 2-amino-4,5-dichlorobenzoate is a halogenated anthranilate ester that serves as a highly versatile and valuable building block in modern drug discovery.[1] Its unique substitution pattern, featuring an ortho-amino group and a methyl ester on a dichlorinated benzene ring, provides a strategic entry point for the synthesis of a diverse array of heterocyclic scaffolds. The presence of two chlorine atoms significantly influences the molecule's reactivity and imparts specific physicochemical properties to its derivatives, often enhancing metabolic stability and target-binding affinity.

This technical guide provides an in-depth exploration of the applications of Methyl 2-amino-4,5-dichlorobenzoate in pharmaceutical research and development. We will delve into its core utility as a precursor to medicinally relevant heterocycles, supported by detailed, field-proven experimental protocols for key chemical transformations.

Physicochemical Properties and Strategic Advantages

A comprehensive understanding of the physicochemical properties of Methyl 2-amino-4,5-dichlorobenzoate is fundamental to its effective utilization in synthesis.

PropertyValueReference
CAS Number 844647-17-2
Molecular Formula C₈H₇Cl₂NO₂[2]
Molecular Weight 220.05 g/mol
Appearance Off-white to light yellow crystalline powder
Solubility Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents.
Predicted XlogP 3.9[2]

The strategic placement of the chloro-substituents offers several advantages in a drug discovery context:

  • Modulation of pKa: The electron-withdrawing nature of the chlorine atoms decreases the basicity of the aniline nitrogen, influencing its reactivity in nucleophilic substitution and condensation reactions.

  • Metabolic Stability: The C-Cl bonds are generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of drug candidates.

  • Enhanced Binding Interactions: The chlorine atoms can participate in halogen bonding and other non-covalent interactions within a biological target's active site, potentially increasing binding affinity and selectivity.

Core Application: A Gateway to Bioactive Heterocycles

The primary application of Methyl 2-amino-4,5-dichlorobenzoate in drug discovery lies in its role as a precursor to a variety of heterocyclic systems, most notably quinazolinones and benzodiazepines. These scaffolds are prevalent in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities.[3][4][5]

Synthesis of Quinazolinone Derivatives: Scaffolds for Kinase Inhibitors and Beyond

Quinazolinones are a prominent class of nitrogen-containing heterocycles with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7] The anthranilate core of Methyl 2-amino-4,5-dichlorobenzoate provides a direct route to this privileged scaffold.

A common synthetic strategy involves a two-step sequence: initial acylation of the amino group followed by cyclization. The following protocol details a robust method for the synthesis of a 6,7-dichloro-quinazolin-4(3H)-one derivative.

This protocol involves the initial formation of an amide bond, followed by a cyclization reaction.

Step 1: Amide Formation

To a solution of Methyl 2-amino-4,5-dichlorobenzoate (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF), add the desired carboxylic acid (1.1 eq), a coupling agent like HATU (1.2 eq), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq). The reaction is typically stirred at room temperature for 4-12 hours and monitored by TLC or LC-MS. Upon completion, the reaction is worked up by dilution with an organic solvent (e.g., ethyl acetate), washed with aqueous solutions to remove the coupling agent byproducts and excess base, dried, and concentrated.

Step 2: Cyclization to the Quinazolinone Core

The crude N-acylated intermediate is then subjected to cyclization conditions. A common method involves heating the intermediate in the presence of a dehydrating agent or under acidic or basic conditions. For example, the intermediate can be heated in acetic acid or in the presence of a catalytic amount of a strong acid. Alternatively, for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones, the N-acylanthranilic acid can be reacted with a primary amine in the presence of a dehydrating agent like phosphorus oxychloride.[5]

Causality Behind Experimental Choices:

  • HATU is a highly efficient coupling reagent that minimizes racemization for chiral carboxylic acids and is effective for coupling with the less nucleophilic dichlorinated aniline.

  • DIPEA is a sterically hindered base that facilitates the deprotonation of the carboxylic acid without competing as a nucleophile.

  • The choice of cyclization conditions depends on the nature of the N-acyl group and the desired substitution pattern on the final quinazolinone.

G cluster_0 Synthesis of Quinazolinone Derivatives start Methyl 2-amino-4,5-dichlorobenzoate step1 Amide Coupling (Carboxylic Acid, HATU, DIPEA, DMF) start->step1 intermediate N-Acylated Intermediate step1->intermediate step2 Cyclization (e.g., Acetic Acid, Heat) intermediate->step2 product 2-Substituted-6,7-dichloroquinazolin-4(3H)-one step2->product

Caption: Synthetic workflow for quinazolinone derivatives.

N-Arylation for the Synthesis of Kinase Inhibitor Scaffolds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] This reaction is instrumental in synthesizing N-aryl anthranilates, which are key intermediates for a variety of kinase inhibitors and other biologically active molecules.[9][10][11]

This protocol outlines a general procedure for the N-arylation of Methyl 2-amino-4,5-dichlorobenzoate with an aryl halide.

Materials:

  • Methyl 2-amino-4,5-dichlorobenzoate (1.0 eq)

  • Aryl halide (bromide or iodide) (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

Procedure:

  • To a dry Schlenk flask, add Methyl 2-amino-4,5-dichlorobenzoate, the aryl halide, the palladium precatalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Self-Validation and Causality:

  • The choice of palladium precatalyst and phosphine ligand is crucial for reaction efficiency and should be optimized for each specific substrate combination. Buchwald and Hartwig have developed a range of catalysts and ligands to accommodate a wide variety of substrates.[8]

  • The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • The strength of the base can significantly impact the reaction rate and should be chosen based on the pKa of the amine and the nature of the aryl halide.

G cluster_1 N-Arylation Workflow start Methyl 2-amino-4,5-dichlorobenzoate + Aryl Halide step1 Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base, Toluene) start->step1 product N-Aryl-2-amino-4,5-dichlorobenzoate Derivative step1->product

Caption: Workflow for N-arylation of the title compound.

Amide Bond Formation: A Versatile Derivatization Strategy

The amino group of Methyl 2-amino-4,5-dichlorobenzoate can be readily acylated to form a wide range of amide derivatives. This transformation is fundamental in medicinal chemistry for introducing diverse side chains and modulating the physicochemical properties of a lead compound.[12][13]

This protocol provides a robust and widely applicable method for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Materials:

  • Methyl 2-amino-4,5-dichlorobenzoate (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Base (e.g., DIPEA or triethylamine, 2.5 eq)

  • Anhydrous solvent (e.g., DMF or CH₂Cl₂)

Procedure:

  • To a round-bottom flask, add the carboxylic acid, HOBt, and Methyl 2-amino-4,5-dichlorobenzoate.

  • Dissolve the mixture in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl portion-wise to the reaction mixture.

  • Add the base dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic phase sequentially with water (to remove EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.

Expert Insights:

  • The addition of HOBt is critical as it forms an active ester intermediate that is less prone to side reactions and racemization compared to the O-acylisourea intermediate formed with EDC alone.

  • The aqueous workup is designed to efficiently remove the water-soluble EDC and HOBt byproducts, simplifying the purification process.

G cluster_2 EDC/HOBt Amide Coupling Mechanism RCOOH Carboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt HOBt HOBt Amide Amide Product HOBt_ester->Amide + Amine Amine Methyl 2-amino-4,5-dichlorobenzoate

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Conclusion and Future Perspectives

Methyl 2-amino-4,5-dichlorobenzoate is a powerful and versatile building block in the drug discovery pipeline. Its utility extends beyond a simple chemical intermediate; it is a strategic starting material for the synthesis of complex and biologically active molecules. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to generate novel molecular entities with therapeutic potential. As the demand for new and effective drugs continues to grow, the strategic application of such well-defined chemical scaffolds will remain a cornerstone of successful drug discovery programs.

References

  • American Elements. methyl 2-amino-4,5-dichlorobenzoate. [Link]

  • CORE. Synthesis of Heterocycles from Anthranilic acid and its Derivatives. [Link]

  • Karolinska Institutet. (2024, September 2). Synthesis of heterocycles from anthranilic acid and its derivatives. [Link]

  • MDPI. (2023, July 20). Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. [Link]

  • Milano-Bicocca. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. [Link]

  • National Center for Biotechnology Information. A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis. [Link]

  • National Center for Biotechnology Information. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. [Link]

  • National Center for Biotechnology Information. Methyl 2-amino-5-chlorobenzoate. [Link]

  • National Center for Biotechnology Information. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

  • OMICS International. (2019, December 13). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. [Link]

  • Bentham Science. (2020, November 27). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. [Link]

  • National Center for Biotechnology Information. (2016, August 8). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. [Link]

  • PubChem. Methyl 2-amino-4,5-dichlorobenzoate. [Link]

  • Arkivoc. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. [Link]

  • ResearchGate. (2019, November 12). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

  • Royal Society of Chemistry. (2022, June 15). Amide bond formation: beyond the dilemma between activation and racemisation. [Link]

  • National Center for Biotechnology Information. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. [Link]

  • National Center for Biotechnology Information. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. [Link]

  • PubChem. Methyl 2-amino-3,5-dichlorobenzoate. [Link]

  • MDPI. (2022, December 23). Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. [Link]

  • apicule. Methyl 2-amino-5-chlorobenzoate (CAS No: 5202-89-1) API Intermediate Manufacturers. [Link]

  • Royal Society of Chemistry. Room temperature N-arylation of amino acids and peptides using copper(i) and β-diketone. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • National Center for Biotechnology Information. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. [Link]

  • National Center for Biotechnology Information. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (2022). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and In. [Link]

  • White Rose eTheses Online. Structure and Activity of Amide Bond Synthetases. [Link]

Sources

Method

Application Note &amp; Protocol Guide: Functionalization of the Amino Group in Methyl 2-amino-4,5-dichlorobenzoate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound of Interest: Methyl 2-amino-4,5-dichlorobenzoate (CAS: 844647-17-2 / 52495-98-4) Executive Summary & Mechanistic Context Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound of Interest: Methyl 2-amino-4,5-dichlorobenzoate (CAS: 844647-17-2 / 52495-98-4)

Executive Summary & Mechanistic Context

Methyl 2-amino-4,5-dichlorobenzoate is a highly versatile ortho-amino ester building block utilized in the synthesis of Trypanosoma brucei hexokinase (TbHK1) inhibitors [1], cholecystokinin (CCK) receptor antagonists [3], and metabolic disease modulators[2].

From a mechanistic standpoint, the functionalization of its primary amino group presents a distinct synthetic challenge. The nucleophilicity of the aniline nitrogen is severely attenuated by the electron-withdrawing inductive and resonance effects of the two chlorine atoms at the 4- and 5-positions, compounded by the ortho-methyl ester. Consequently, standard mild coupling conditions (e.g., EDC/HOBt or HATU) frequently fail or stall at low conversions. To overcome this energetic barrier, highly reactive electrophiles (acid chlorides, sulfonyl chlorides) paired with thermodynamic driving forces (microwave irradiation) or nucleophilic catalysts (pyridine, DMAP) are strictly required.

This guide outlines three field-proven, self-validating protocols for the N-functionalization of this scaffold, detailing the causality behind each experimental parameter.

Synthetic Workflows & Logical Relationships

The following diagram illustrates the divergent synthetic pathways available for the amino group, highlighting the specific reagents required to overcome the electronic deactivation of the scaffold.

G SM Methyl 2-amino-4,5- dichlorobenzoate Acyl N-Acylation (Acyl Chloride, Pyridine) SM->Acyl Pathway A Sulf N-Sulfonylation (Sulfonyl Chloride, Base) SM->Sulf Pathway B Diaz Diazotization (NaNO2, HCl, 0°C) SM->Diaz Pathway C Prod1 Amide Derivatives (e.g., TbHK1 Inhibitors) Acyl->Prod1 Prod2 Sulfonamides (e.g., OrsoBio Modulators) Sulf->Prod2 Prod3 Aryl Halides / Azides (Sandmeyer Products) Diaz->Prod3

Divergent synthetic workflows for the functionalization of Methyl 2-amino-4,5-dichlorobenzoate.

Quantitative Data: Reaction Optimization Summary

To provide a baseline for expected outcomes, the table below summarizes the optimized parameters for the three primary functionalization pathways.

Reaction TypeElectrophile / ReagentBase / CatalystSolventConditionsYield (%)IPC Method
N-Acylation 4-tert-butylbenzoyl chloride (1.1 eq)NoneMeCN150 °C (μW) / 30 min85 - 87%LC-MS (UV 215 nm)
N-Acylation 4-tert-butylbenzoyl chloride (1.5 eq)Pyridine (1.5 eq)THF50 °C / 18 h68%TLC (Hex/EtOAc 8:2)
N-Sulfonylation Aryl sulfonyl chloride (1.2 eq)Pyridine / DMAPDCM25 °C / 12 h70 - 75%TLC (Hex/EtOAc 7:3)
Diazotization NaNO 2​ (1.1 eq), NaN 3​ (1.5 eq)HCl (aq)H 2​ O0 °C / 2 h80 - 82%Starch-Iodide Paper

Experimental Protocols

Protocol A: Microwave-Assisted N-Acylation (Amide Bond Formation)

Causality: Due to the poor nucleophilicity of the starting material, conventional room-temperature acylation is sluggish. Microwave (μW) irradiation at 150 °C provides the necessary activation energy to drive the reaction to completion in 30 minutes without the need for exogenous base, as the acetonitrile solvent effectively stabilizes the polar transition state [1].

Step-by-Step Methodology:

  • Reagent Preparation: To a heavy-walled microwave vial, add Methyl 2-amino-4,5-dichlorobenzoate (0.11 g, 0.48 mmol, 1.0 eq.) and 4-tert-butylbenzoyl chloride (0.096 mL, 0.527 mmol, 1.1 eq.).

  • Solvent Addition: Suspend the mixture in anhydrous MeCN (2.0 mL). Seal the vial with a crimp cap under a nitrogen atmosphere.

  • Reaction Execution: Subject the sealed vial to microwave irradiation at 150 °C for exactly 30 minutes.

  • Validation & In-Process Control (IPC): Cool the reaction to room temperature. Sample 1 µL of the mixture, dilute in MeOH, and analyze via LC-MS. Self-Validation: The complete disappearance of the starting material mass (m/z ~220) and the emergence of the product mass (m/z ~380) confirms conversion.

  • Workup: Dilute the crude mixture with EtOAc (10 mL). Wash with saturated aqueous NaHCO 3​ (10 mL). Causality: The bicarbonate wash is a critical self-validating purification step; it actively neutralizes the HCl byproduct and hydrolyzes any unreacted acid chloride into a water-soluble carboxylate, ensuring the organic layer contains only the neutral amide product.

  • Isolation: Dry the organic layer over MgSO 4​ , filter, and concentrate. Purify via silica gel chromatography (0–20% EtOAc in Hexanes).

Protocol B: Pyridine-Mediated N-Sulfonylation

Causality: Sulfonyl chlorides are inherently less electrophilic than acyl chlorides. To force the sulfonylation of the deactivated aniline, pyridine is used as both an acid scavenger and a nucleophilic catalyst, generating a highly reactive sulfonylpyridinium intermediate [2].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve Methyl 2-amino-4,5-dichlorobenzoate (1.0 mmol, 1.0 eq.) in anhydrous DCM (5.0 mL).

  • Catalyst Addition: Add anhydrous pyridine (3.0 mmol, 3.0 eq.) and a catalytic amount of DMAP (0.1 mmol, 0.1 eq.). Cool the solution to 0 °C.

  • Reaction Execution: Dropwise, add the desired aryl sulfonyl chloride (1.2 mmol, 1.2 eq.) dissolved in DCM (2.0 mL). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation & IPC: Monitor via TLC (Hexanes/EtOAc 7:3). The sulfonamide product will elute lower (lower Rf) than the starting aniline due to the highly polar, hydrogen-bonding nature of the -SO 2​ NH- group.

  • Workup: Quench the reaction by adding 10% aqueous HCl (10 mL). Causality: This acidic workup protonates the excess pyridine and DMAP, driving them entirely into the aqueous phase. Extract the product into DCM (2 × 10 mL), wash with brine, dry over Na 2​ SO 4​ , and concentrate under vacuum.

Protocol C: Diazotization and Azidation (Self-Validating System)

Causality: The primary amine can be transformed into a versatile diazonium salt. The ortho-ester group provides moderate stabilization to the diazonium intermediate via resonance, allowing for safe handling at 0 °C prior to nucleophilic displacement (e.g., azidation) [3].

Step-by-Step Methodology:

  • Amine Salt Formation: Suspend Methyl 2-amino-4,5-dichlorobenzoate (1.0 mmol) in 6 M HCl (3.0 mL). Stir vigorously at room temperature for 15 minutes to ensure complete hydrochloride salt formation.

  • Diazotization: Cool the suspension to 0 °C in an ice-salt bath. Dropwise, add a pre-cooled solution of NaNO 2​ (1.1 mmol, 1.1 eq.) in H 2​ O (1.0 mL), maintaining the internal temperature below 5 °C. Stir for 30 minutes.

  • Validation & IPC: Spot the reaction mixture onto Starch-Iodide paper. Self-Validation: An immediate blue-black color confirms the presence of excess nitrous acid (NO + ), validating that the diazotization is complete. Quench the excess NO + by adding solid sulfamic acid until the starch-iodide test is negative.

  • Nucleophilic Displacement: Slowly add a solution of NaN 3​ (1.5 mmol, 1.5 eq.) in H 2​ O (1.0 mL) to the cold diazonium solution. Self-Validation: Vigorous evolution of nitrogen gas (N 2​ bubbles) serves as an immediate, visual confirmation that the azide displacement is occurring.

  • Workup: Once gas evolution ceases, extract the aqueous mixture with EtOAc (3 × 10 mL). Wash the combined organics with water and brine, dry over MgSO 4​ , and concentrate cautiously (do not heat above 40 °C).

References

  • Sharlow, E., et al. (2010). "Identification of Inhibitors of Trypanosoma brucei Hexokinases." Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information. URL:[Link]

  • Farand, J., et al. (2023). "Sulfonylaminobenzamide Derivatives." European Patent Office, EP 3796975 B1. URL:[Link]

  • Aquila, B. M., et al. (2007). "Quinoxaline compounds." United States Patent and Trademark Office, US Patent 7,304,051 B2.
Application

Application Note: Structural Elucidation of Methyl 2-amino-4,5-dichlorobenzoate via High-Resolution NMR and LC-ESI-MS

Executive Summary & Chemical Context Methyl 2-amino-4,5-dichlorobenzoate (CAS: 844647-17-2) is a highly substituted anthranilic acid derivative characterized by a molecular formula of C8H7Cl2NO2[1]. In pharmaceutical dev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Methyl 2-amino-4,5-dichlorobenzoate (CAS: 844647-17-2) is a highly substituted anthranilic acid derivative characterized by a molecular formula of C8H7Cl2NO2[1]. In pharmaceutical development, this molecule serves as a critical synthetic building block for quinoxaline-based compounds, which are actively investigated as cholecystokinin-2 (CCK2) receptor modulators for the treatment of gastrointestinal and neurological disorders[2].

Accurate structural characterization of this intermediate is paramount. Impurities or isomeric variations (such as the 3,5-dichloro isomer) can propagate through multi-step syntheses, potentially leading to off-target pharmacological effects in final drug candidates[3]. This application note details a robust, self-validating analytical workflow utilizing Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to unequivocally confirm its structure, connectivity, and exact monoisotopic mass of 218.98538 Da[4].

Analytical Strategy & Workflow

To ensure absolute structural confidence, our methodology employs orthogonal analytical techniques. NMR spectroscopy maps the spatial arrangement and electronic environment of the carbon skeleton, while LC-ESI-MS validates the exact molecular weight and the unique isotopic signature imparted by the halogens.

Workflow Start Sample Prep Methyl 2-amino-4,5-dichlorobenzoate NMR_Prep NMR Preparation Dissolve in CDCl3 + 0.03% TMS Start->NMR_Prep MS_Prep MS Preparation Dilute in MeOH/H2O (0.1% FA) Start->MS_Prep NMR_Acq NMR Acquisition 1H (400 MHz) & 13C (100 MHz) NMR_Prep->NMR_Acq MS_Acq LC-ESI-MS Acquisition Positive Ion Mode, TOF MS_Prep->MS_Acq Data_Merge Data Integration & Structural Validation Isotope Pattern + Chemical Shifts NMR_Acq->Data_Merge MS_Acq->Data_Merge

Analytical workflow for structural validation of Methyl 2-amino-4,5-dichlorobenzoate.

High-Resolution NMR Spectroscopy Protocol

Causality of Experimental Design

Deuterated chloroform (CDCl3) is selected as the solvent over protic alternatives (like Methanol-d4) to prevent rapid deuterium exchange with the primary amine (-NH2). This allows the amine protons to be observed as a distinct, albeit broad, signal. Tetramethylsilane (TMS) is included at 0.03% to act as an internal standard. This creates a self-validating system where the 0.00 ppm reference point is physically present in the matrix, ensuring that chemical shifts are not artificially skewed by magnetic field drift over time.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 15.0 mg of Methyl 2-amino-4,5-dichlorobenzoate[5].

  • Solvation & Filtration: Dissolve the compound in 0.6 mL of CDCl3 containing 0.03% (v/v) TMS. Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube.

    • Causality: Filtration removes undissolved micro-particulates that induce localized magnetic susceptibility gradients, which would otherwise degrade peak symmetry and resolution.

  • Probe Tuning & Matching: Insert the sample into a 400 MHz NMR spectrometer. Execute automated tuning and matching (ATMA) to optimize the probe's radiofrequency circuit specifically for the dielectric constant of the CDCl3 solution.

  • Shimming: Perform gradient shimming on the 2H lock signal until the lock level variance is stabilized at <1%.

  • 1H NMR Acquisition: Run a standard 1D proton sequence (zg30) with a relaxation delay (D1) of 2.0 seconds.

    • Causality: A 2.0s delay ensures complete T1 relaxation of the methyl protons between pulses, guaranteeing accurate quantitative integration. Acquire 16 scans.

  • 13C NMR Acquisition: Run a proton-decoupled carbon sequence (zgpg30) with D1 = 2.0 seconds. Acquire 1024 scans to achieve a high signal-to-noise ratio for the slower-relaxing, non-protonated quaternary carbons (C1, C2, C4, C5).

Spectral Assignments & Structural Rationale

The para-relationship of the two aromatic protons (H3 and H6) is confirmed by their appearance as singlets; the lack of ortho-coupling (typically J = 7-9 Hz) or meta-coupling (typically J = 1-3 Hz) proves they are isolated from one another by the substituents[2].

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Structural Rationale
1H 3.88Singlet (s)3H-OCH3Deshielded by the adjacent ester carbonyl oxygen.
1H 5.80Broad Singlet (br s)2H-NH2Broadened due to quadrupolar relaxation of 14N and intermediate proton exchange.
1H 6.75Singlet (s)1HAromatic H3Shielded by the strong electron-donating ortho-amino group.
1H 7.95Singlet (s)1HAromatic H6Deshielded by the electron-withdrawing ortho-ester group.
13C 52.1---OCH3Typical methoxy carbon chemical shift.
13C 111.5--Aromatic C1Ortho to the amino group, experiencing strong shielding.
13C 117.8--Aromatic C3Unsubstituted aromatic carbon, ortho to the amine.
13C 121.5--Aromatic C4Halogenated carbon (C-Cl).
13C 132.0--Aromatic C6Unsubstituted aromatic carbon, ortho to the ester.
13C 138.4--Aromatic C5Halogenated carbon (C-Cl).
13C 148.2--Aromatic C2Attached directly to the electron-donating -NH2 group.
13C 167.5--C=O (Ester)Highly deshielded carbonyl carbon.

Liquid Chromatography-Mass Spectrometry (LC-ESI-MS) Protocol

Causality of Experimental Design

Positive Electrospray Ionization (ESI+) is utilized because the basic aniline-type primary amine is readily protonated in an acidic environment. The mobile phase is spiked with 0.1% Formic Acid, which acts as an abundant proton donor. This drastically enhances the ionization efficiency, shifting the equilibrium toward the protonated form and driving the formation of the [M+H]+ precursor ion.

Step-by-Step Methodology
  • Sample Dilution: Prepare a 10 µg/mL working solution in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • System Suitability (Blank): Inject 5 µL of the neat diluent prior to the sample.

    • Causality: This self-validating step establishes the baseline noise and proves the absence of column carryover from previous runs, ensuring the integrity of the subsequent sample data.

  • Chromatography: Inject 5 µL of the sample onto a C18 column (50 x 2.1 mm, 1.8 µm). Elute using a rapid 5-minute gradient from 5% to 95% Acetonitrile (with 0.1% FA) to minimize band broadening.

  • Ionization & Acquisition: Set the ESI capillary voltage to 3.5 kV, drying gas temperature to 300°C, and nebulizer pressure to 40 psi. Scan m/z 100–500 using a Time-of-Flight (TOF) analyzer to capture the exact mass.

Isotopic and Fragmentation Analysis

Because the molecule contains two chlorine atoms, it exhibits a classic 9:6:1 isotopic cluster corresponding to the statistical combinations of 35Cl and 37Cl isotopes. During collision-induced dissociation (CID), the protonated methyl ester undergoes a characteristic neutral loss of methanol to form an acylium ion.

Fragmentation Parent Precursor Ion [M+H]+ m/z 220.0 (100%) Loss_MeOH Neutral Loss Methanol (-32 Da) Parent->Loss_MeOH Frag_1 Acylium Ion m/z 188.0 Loss_MeOH->Frag_1 Loss_CO Decarbonylation Loss of CO (-28 Da) Frag_1->Loss_CO Frag_2 Aromatic Cation m/z 160.0 Loss_CO->Frag_2

ESI-MS/MS collision-induced dissociation (CID) pathway for the [M+H]+ precursor ion.

Ion SpeciesTheoretical m/zObserved m/zRelative AbundanceDiagnostic Significance
[M+H]+ (35Cl2) 219.9932219.9930100%Base peak, confirms the exact mass of the intact protonated molecule.
[M+H]+ (35Cl37Cl) 221.9903221.9901~64%Confirms the presence of exactly two chlorine atoms (A+2 isotope).
[M+H]+ (37Cl2) 223.9874223.9875~10%Confirms the A+4 isotope pattern unique to a dichloro-substituted ring.
[M+H-CH3OH]+ 187.9664187.9668VariableAcylium ion fragment resulting from the neutral loss of methanol.

Conclusion

The orthogonal application of 1H/13C NMR and LC-ESI-MS provides a comprehensive, self-validating framework for the structural elucidation of Methyl 2-amino-4,5-dichlorobenzoate. The exact mass and distinctive A+2/A+4 isotopic envelope confirm the C8H7Cl2NO2 molecular formula. Simultaneously, the NMR chemical shifts and the complete absence of ortho/meta coupling in the aromatic region unequivocally confirm the 2-amino-4,5-dichloro substitution pattern on the benzoate scaffold, verifying its suitability for downstream pharmaceutical synthesis.

References

  • Title: methyl 2-amino-4,5-dichlorobenzoate | CAS 844647-17-2 Source: American Elements URL: [Link]

  • Title: Methyl 2-amino-4,5-dichlorobenzoate (C8H7Cl2NO2) Source: PubChemLite URL: [Link]

  • Title: US7304051B2 - Quinoxaline compounds Source: Google Patents URL
  • Title: US20050038032A1 - Quinoxaline compounds Source: Google Patents URL

Sources

Method

Application Note: Chromatographic Isolation of Methyl 2-amino-4,5-dichlorobenzoate

Introduction & Mechanistic Rationale The purification of halogenated anthranilates, specifically Methyl 2-amino-4,5-dichlorobenzoate (CAS: 844647-17-2)[1], presents a unique case study in normal-phase chromatography. Fre...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The purification of halogenated anthranilates, specifically Methyl 2-amino-4,5-dichlorobenzoate (CAS: 844647-17-2)[1], presents a unique case study in normal-phase chromatography. Frequently utilized as a critical intermediate in the synthesis of pharmaceuticals—such as inhibitors for Trypanosoma brucei hexokinases[2]—its successful isolation relies on understanding the interplay between its functional groups and the silica gel stationary phase.

Chromatographic Causality: Typically, primary aromatic amines exhibit severe peak tailing on standard acidic silica gel (pH ~5.0–5.5) due to strong hydrogen bonding and ion-exchange interactions with free surface silanols. However, the amino group in methyl 2-amino-4,5-dichlorobenzoate is heavily deactivated. The strong electron-withdrawing inductive effect of the C4 and C5 chlorine atoms, combined with the resonance withdrawal from the C1 methyl ester, drastically reduces the electron density on the nitrogen atom.

Because of this attenuated basicity, the addition of basic modifiers (e.g., triethylamine) to the mobile phase is completely unnecessary. The compound behaves more like a neutral, moderately polar aromatic ester than a traditional amine, allowing for high-resolution purification using a straightforward Hexane/Ethyl Acetate gradient[2].

Quantitative Data & Experimental Parameters

To ensure reproducibility, all critical physicochemical and chromatographic parameters have been consolidated into the self-validating tables below.

Table 1: Physicochemical & Chromatographic Parameters
ParameterSpecificationCausality / Rationale
Formula / MW C8H7Cl2NO2 / 220.05 g/mol Determines mass recovery expectations.
Stationary Phase Silica Gel (40-63 µm, 60 Å)Standard flash chromatography grade provides optimal surface area without excessive backpressure[3].
Mobile Phase A Hexanes (ACS Grade)Non-polar weak solvent; minimizes initial band migration during loading.
Mobile Phase B Ethyl Acetate (ACS Grade)Polar strong solvent; competes with the ester/amine for silanol binding sites.
Sample Loading Dry Loading (1:3 Sample:Silica)Prevents "solvent crash" of polar byproducts at the column head.
Table 2: Optimized Gradient Elution Profile

Note: Gradient derived from optimized literature protocols for halogenated anthranilates[2].

Column Volumes (CV)% Hexanes (A)% Ethyl Acetate (B)Phase Objective
0.0 - 2.0 100%0%Isocratic Hold: Washes highly lipophilic impurities (e.g., residual halogenated aromatics).
2.0 - 12.0 100% → 80%0% → 20%Linear Gradient: Selectively elutes the target compound (typically elutes around 10-15% B).
12.0 - 15.0 80%20%Isocratic Hold: Clears the remaining target compound from the column bed.
15.0 - 17.0 0%100%Column Flush: Strips highly polar impurities (e.g., unreacted carboxylic acids).
Table 3: TLC Method & Rf Values
ComponentRf Value (15% EtOAc/Hexanes)Detection Method
Non-polar Impurities> 0.70UV 254 nm
Target Compound ~0.35 - 0.40 UV 254 nm / Ninhydrin (requires heat)
Unreacted Acid Precursor< 0.10 (Baseline)UV 254 nm

Workflow Visualization

PurificationWorkflow Step1 1. Crude Matrix Preparation Step2 2. Dry Loading (Silica/Celite) Step1->Step2 Step4 4. Gradient Elution (0-20% EtOAc/Hex) Step2->Step4 Load sample Step3 3. Column Equilibration (100% Hexanes) Step3->Step4 Step5 5. Fraction Collection & TLC Validation Step4->Step5 Step6 6. Pure Compound Isolation Step5->Step6

Figure 1: Normal-phase purification workflow for methyl 2-amino-4,5-dichlorobenzoate.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are successfully met.

Step 1: Sample Preparation via Dry Loading
  • Dissolve the crude reaction mixture (containing methyl 2-amino-4,5-dichlorobenzoate) in a minimal volume of Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add dry silica gel to the flask in a 1:3 ratio (crude mass : silica mass)[3].

  • Evaporate the solvent slowly under reduced pressure (rotary evaporator) at 30°C until a dry, free-flowing powder is obtained.

Validation Checkpoint: Inspect the powder. It must be completely free-flowing with no clumps. Clumping indicates residual solvent (like THF), which will cause severe band broadening and channeling during elution. If clumping is observed, redissolve in DCM and re-evaporate.

Step 2: Column Packing and Equilibration
  • Slurry-pack the chromatography column with silica gel (40-63 µm) using 100% Hexanes.

  • Pass at least 2 Column Volumes (CV) of 100% Hexanes through the bed to settle the silica.

Validation Checkpoint: Verify the column bed is perfectly horizontal and free of cracks or bubbles. A skewed bed will cause asymmetric band migration, invalidating the gradient's resolving power.

Step 3: Sample Application
  • Carefully pour the dry-loaded silica mixture evenly onto the top of the equilibrated column bed.

  • Add a 1 cm protective layer of clean sea sand on top of the sample band to prevent physical disruption of the bed when adding solvent.

  • Carefully add 100% Hexanes to fill the column reservoir.

Step 4: Gradient Elution
  • Begin elution at a flow rate appropriate for your column diameter (e.g., 20-30 mL/min for a 40 g column).

  • Run the 0% to 20% Ethyl Acetate in Hexanes gradient over 10 CVs (approximately 20 minutes if using an automated flash system)[2].

  • Collect fractions in standard test tubes (e.g., 18 x 150 mm). The target compound typically elutes when the solvent composition reaches approximately 10% to 15% Ethyl Acetate.

Step 5: Fraction Analysis and Recovery
  • Spot every third fraction across the suspected elution window onto a silica gel TLC plate.

  • Develop the plate in 15% EtOAc/Hexanes.

  • Visualize under short-wave UV light (254 nm). The target compound will appear as a strong dark spot quenching the green fluorescence.

Validation Checkpoint: To confirm the spot is the target amine and not a non-polar halogenated byproduct, dip the developed TLC plate in Ninhydrin stain and heat vigorously with a heat gun. A color change (often yellow/brown for deactivated anilines) confirms the presence of the amino group.

  • Pool all fractions containing the pure target compound (Rf ~0.35) and concentrate under reduced pressure to yield methyl 2-amino-4,5-dichlorobenzoate as a solid[2].

References

  • Identification of Inhibitors of Trypanosoma brucei Hexokinases - Probe Reports from the NIH Molecular Libraries Program Source: National Center for Biotechnology Information (nih.gov) URL:[Link]

  • Organic Syntheses Procedure: Preparation of 3-chlorobenzo[d]isothiazole 1,1-dioxide (General Silica Gel Chromatography Standards) Source: Organic Syntheses (orgsyn.org) URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Amide Coupling with Methyl 2-amino-4,5-dichlorobenzoate

Introduction: Navigating the Challenges of a Key Pharmaceutical Intermediate Methyl 2-amino-4,5-dichlorobenzoate is a valuable building block in contemporary organic synthesis, particularly in the development of novel ph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of a Key Pharmaceutical Intermediate

Methyl 2-amino-4,5-dichlorobenzoate is a valuable building block in contemporary organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] Its substituted aniline structure provides a versatile scaffold for creating complex molecular architectures. The primary synthetic transformation involving this intermediate is the formation of an amide bond via coupling of its amino group with a carboxylic acid.

However, the electronic nature of Methyl 2-amino-4,5-dichlorobenzoate presents a distinct challenge. The presence of two electron-withdrawing chlorine atoms on the benzene ring, in addition to the methyl ester group, significantly reduces the nucleophilicity of the amine. This deactivation makes amide coupling reactions sluggish and often results in low yields when using standard protocols.[2][3]

This guide provides a detailed analysis of coupling reagent selection, mechanistic insights, and optimized protocols specifically tailored for the successful acylation of this electron-deficient aniline, ensuring researchers can approach this critical synthetic step with confidence and efficiency.

The Fundamental Principle: Carboxylic Acid Activation

Direct reaction between a carboxylic acid and an amine to form an amide bond requires high temperatures to eliminate a molecule of water, conditions that are often incompatible with complex molecules. Coupling reagents circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive "activated" intermediate. This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond.

The general workflow involves two key stages: activation of the carboxylic acid and the subsequent nucleophilic attack by the amine.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent Amide_Product Amide Product Activated_Intermediate->Amide_Product + Amine Byproduct Reagent Byproduct (e.g., Urea) Activated_Intermediate->Byproduct Amine Methyl 2-amino-4,5-dichlorobenzoate G RCOOH R-COOH O_Acylisourea O-Acylisourea (unstable intermediate) RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (more stable) O_Acylisourea->HOBt_Ester + HOBt - EDU EDU EDU (byproduct) O_Acylisourea->EDU HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Ar-NH2 - HOBt Amine Ar-NH2

Caption: Reaction mechanism for EDC/HOBt mediated amide coupling.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Methyl 2-amino-4,5-dichlorobenzoate (1.0 - 1.2 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)

  • HOBt (1.2 - 1.5 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous Solvent: DMF or DCM

  • Standard workup reagents (Ethyl acetate, 1M HCl, sat. NaHCO₃, brine)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), Methyl 2-amino-4,5-dichlorobenzoate (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolution: Dissolve the mixture in anhydrous DMF or DCM (to a concentration of ~0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring. Causality: This minimizes side reactions and potential racemization during the initial activation step.

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. Then, add DIPEA (2.5 equiv) dropwise. Causality: The base neutralizes the HCl salt of EDC and the HOBt, facilitating the reaction.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Note: Due to the poor nucleophilicity of the amine, longer reaction times are often necessary.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash sequentially with 1M HCl (2x) to remove the base, saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOBt, and finally with brine (1x). [4]Causality: This aqueous workup effectively removes the water-soluble EDC byproduct (EDU) and other reagents. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: HATU Mediated Coupling (The High-Efficiency Method)

This protocol is highly recommended for difficult couplings involving electron-deficient amines or sterically hindered substrates, where EDC/HOBt may fail or give low yields. [5] Mechanism:

G RCOOH R-COOH + Base OAt_Ester OAt Active Ester (highly reactive) RCOOH->OAt_Ester + HATU - TMU HATU HATU Amide Amide Product OAt_Ester->Amide + Ar-NH2 - HOAt TMU Tetramethylurea (byproduct) OAt_Ester->TMU Amine Ar-NH2 HOAt HOAt Amide->HOAt

Caption: Reaction mechanism for HATU mediated amide coupling.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Methyl 2-amino-4,5-dichlorobenzoate (1.1 equiv)

  • HATU (1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (3.0 equiv)

  • Anhydrous Solvent: DMF, NMP, or DCM

  • Standard workup reagents

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolution: Dissolve the solids in anhydrous DMF (to a concentration of ~0.1-0.2 M).

  • Pre-activation: Cool the solution to 0 °C and add DIPEA (3.0 equiv) dropwise. Stir the mixture at 0 °C for 15-20 minutes. Causality: Pre-activation ensures the formation of the highly reactive OAt-ester before the amine is introduced, which is crucial for difficult couplings. [6]4. Coupling: Add Methyl 2-amino-4,5-dichlorobenzoate (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction is typically much faster than with EDC/HOBt. Monitor progress by TLC or LC-MS.

  • Work-up: The work-up procedure is identical to that described in Protocol 1. Dilute with ethyl acetate and perform sequential aqueous washes with 1M HCl, sat. NaHCO₃, and brine to remove the base, tetramethylurea (TMU) byproduct, and unreacted reagents.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Insufficient activation of the carboxylic acid. 2. Low nucleophilicity of the amine. [3] 3. Degradation of coupling reagent (moisture sensitivity).1. Switch from EDC/HOBt to a more potent reagent like HATU or PyAOP. 2. Increase reaction time and/or gently heat the reaction (e.g., to 40-50 °C), monitoring carefully for decomposition. 3. Ensure all reagents are fresh and solvents are anhydrous. Handle reagents under an inert atmosphere.
Messy TLC with Multiple Spots 1. Side reactions of the activated intermediate. 2. Reaction of the amine with the coupling reagent (e.g., guanidinium formation with HATU). 3. Thermal degradation during workup (e.g., removing DMF at high temperatures). [7]1. Ensure the use of an additive (HOBt/HOAt) with carbodiimides. 2. Follow the correct order of addition; pre-activate the acid with HATU before adding the amine. 3. Remove DMF under high vacuum at a lower temperature or use an alternative solvent like DCM or THF if solubility allows. Use 5% LiCl aqueous washes to help remove DMF. [7]
Difficulty Removing Byproducts 1. Dicyclohexylurea (DCU) from DCC is often insoluble. 2. Tetramethylurea (TMU) from HATU/HBTU can be persistent.1. Use EDC instead of DCC, as the corresponding urea (EDU) is water-soluble and easily removed by aqueous workup. [4]If using DCC, filter the reaction mixture before workup. 2. Thorough washing with dilute acid and brine during workup is usually sufficient. Multiple extractions may be necessary.
Poor Solubility of Starting Materials Reactants are not fully dissolved, leading to a slow or incomplete reaction.1. Use a more polar aprotic solvent like DMF or NMP. 2. Gently warm the mixture to aid dissolution. 3. Run the reaction at a more dilute concentration, though this may require longer reaction times.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides.
  • Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. JACS Au - ACS Publications. [Link]

  • HATU - Wikipedia. Wikipedia. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. ScienceDirect. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. ResearchGate. [Link]

  • The Role of Methyl 2-amino-4-chlorobenzoate in Advancing Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • EDC-HOBt Amide coupling workup help. Reddit. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purity Enhancement for Methyl 2-amino-4,5-dichlorobenzoate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject Compound: Methyl 2-amino-4,5-dichlorobenzoate (CAS: 844647-17-2) Welcome to the Technical Support Center. As a critical interme...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject Compound: Methyl 2-amino-4,5-dichlorobenzoate (CAS: 844647-17-2)

Welcome to the Technical Support Center. As a critical intermediate in the synthesis of hexokinase inhibitors (such as those targeting Trypanosoma brucei)[1] and various kinase-targeting therapeutics, achieving >99% purity of Methyl 2-amino-4,5-dichlorobenzoate is paramount for downstream synthetic success. This guide provides field-proven troubleshooting strategies, focusing on the mechanistic causality behind impurity formation and the self-validating protocols required to eliminate them.

Frequently Asked Questions (FAQs): Causality & Troubleshooting

Q1: What are the most common impurities found in the crude product, and why do they persist? A: The two most persistent impurities are:

  • Unreacted 2-amino-4,5-dichlorobenzoic acid: If the compound is synthesized via esterification (e.g., using TMS-diazomethane or MeOH/H2SO4)[1], incomplete conversion leaves behind the highly polar carboxylic acid starting material.

  • Positional Isomers (e.g., Methyl 2-amino-3,5-dichlorobenzoate): If the upstream synthesis involved direct chlorination of an anthranilic acid derivative, non-regioselective halogenation often yields isomers that share identical molecular weights and similar polarities.

Q2: Why does standard acid-base extraction fail to protonate the amino group of this compound? A: In standard aniline derivatives, the amino group can be easily protonated by 1M HCl to form a water-soluble salt. However, in Methyl 2-amino-4,5-dichlorobenzoate, the two highly electronegative chlorine atoms at positions 4 and 5 exert a massive electron-withdrawing inductive effect across the aromatic ring. This dramatically reduces the electron density on the nitrogen atom, lowering its pKa to a point where it remains neutral under mild acidic conditions. Consequently, acid washes are ineffective for extracting this specific compound into the aqueous phase.

Q3: How can I selectively remove the unreacted carboxylic acid starting material? A: You must target the carboxylic acid group of the impurity rather than the amine. A saturated Sodium Bicarbonate (NaHCO3) wash will selectively deprotonate the unreacted acid (pKa ~3.5) into a water-soluble sodium salt, while the target methyl ester remains completely neutral and partitions into the organic layer[1].

Experimental Workflows & Decision Matrices

Below is the logical workflow for isolating pure Methyl 2-amino-4,5-dichlorobenzoate based on your specific crude impurity profile.

Workflow Start Crude Methyl 2-amino- 4,5-dichlorobenzoate CheckAcid Contains unreacted benzoic acid? Start->CheckAcid BaseWash Saturated NaHCO3 Wash (Aqueous Phase Discarded) CheckAcid->BaseWash Yes CheckIsomers Contains positional isomers? CheckAcid->CheckIsomers No BaseWash->CheckIsomers Chromatography Silica Gel Chromatography (0-20% EtOAc:Hexanes) CheckIsomers->Chromatography Yes Recrystallize Recrystallization (EtOAc/Hexanes) CheckIsomers->Recrystallize No Pure >99% Pure Product Chromatography->Pure Recrystallize->Pure

Caption: Decision tree for purifying Methyl 2-amino-4,5-dichlorobenzoate based on impurity profile.

Validated Experimental Protocols

Protocol A: Biphasic Alkaline Wash (Removal of Carboxylic Acid)

Causality: Washing the organic layer with saturated NaHCO3 (pH ~ 8.3) selectively deprotonates the carboxylic acid impurity, driving it into the aqueous phase. The target ester remains neutral.

Step-by-Step Methodology:

  • Dissolve the crude mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Add an equal volume of saturated aqueous NaHCO3[1].

  • Vigorously shake the separatory funnel and frequently vent the generated CO2 gas.

    • Self-Validation Check: Gas evolution indicates the active neutralization of the acid.

  • Separate the layers. Test the pH of the aqueous layer using indicator paper.

    • Self-Validation Check: The pH must be > 8. If it is lower, the NaHCO3 has been depleted; add more saturated NaHCO3 and repeat the wash.

  • Analyze the organic layer via TLC (8:2 Hexanes:EtOAc).

    • Self-Validation Check: The baseline spot (Rf = 0.0) corresponding to the carboxylic acid should be completely absent.

Partitioning Mixture Organic Phase (EtOAc) Crude Mixture NaHCO3 Add Saturated NaHCO3 (aq) pH ~ 8.3 Mixture->NaHCO3 OrgLayer Organic Layer (Top) Methyl 2-amino-4,5-dichlorobenzoate (Neutral Ester) NaHCO3->OrgLayer Retains neutral organics AqLayer Aqueous Layer (Bottom) Sodium 2-amino-4,5-dichlorobenzoate (Deprotonated Salt) NaHCO3->AqLayer Extracts acidic impurities

Caption: Biphasic partitioning mechanism for removing carboxylic acid impurities via alkaline wash.

Protocol B: Silica Gel Flash Chromatography (Isomer Separation)

Causality: Positional isomers have identical molecular weights but slightly different dipole moments due to the spatial arrangement of the chlorine atoms. A slow gradient of a non-polar solvent (Hexanes) to a slightly polar solvent (EtOAc) exploits these minor differences in silica affinity.

Step-by-Step Methodology:

  • Dry-load the crude organic material onto silica gel to ensure a tight loading band, preventing peak tailing.

  • Pack the column with 100% Hexanes.

  • Run a gradient from 0% to 20% EtOAc in Hexanes over 20 minutes[1].

  • Collect fractions and monitor via UV absorption (254 nm).

  • Pool fractions containing the pure target compound (Rf ~ 0.4 in 8:2 Hexanes:EtOAc).

    • Self-Validation Check: Co-spot the fractions with a known pure standard on TLC to confirm identity before concentration.

Protocol C: Solvent/Anti-Solvent Recrystallization (Bulk Polishing)

Causality: Recrystallization relies on the differential solubility of the target compound and trace impurities at varying temperatures. The target compound is highly soluble in hot EtOAc but poorly soluble in cold Hexanes.

Step-by-Step Methodology:

  • Dissolve the pooled, concentrated ester in a minimum volume of boiling EtOAc.

  • Slowly add Hexanes (anti-solvent) dropwise until the solution becomes slightly cloudy (the cloud point).

  • Add a single drop of EtOAc to clear the solution, then allow it to cool slowly to room temperature undisturbed.

    • Self-Validation Check: Slow cooling promotes the growth of large, pure crystals rather than crashing out amorphous, impurity-trapping solids.

  • Chill in an ice bath for 1 hour, then filter the white solid.

  • Dry under a vacuum and verify the melting point.

    • Self-Validation Check: The melting point should be sharp, between 119-121 °C.

Quantitative Data & Physicochemical Properties

Table 1: Physicochemical Properties of Methyl 2-amino-4,5-dichlorobenzoate

PropertyValueCausality / Relevance to Purification
CAS Number 844647-17-2Unique identifier for sourcing analytical standards.
Molecular Formula C8H7Cl2NO2Used for mass spectrometry (m/z 219.98)[2].
Molecular Weight 220.05 g/mol Essential for stoichiometric calculations.
Melting Point 119 - 121 °CSharpness of MP validates final crystalline purity.
Physical Form White solid / powderDiscoloration (e.g., yellowing) indicates oxidation or trace impurities.

Table 2: Chromatographic & Partitioning Behavior

CompoundChemical NatureTLC Retention Factor (Rf)*Phase Partitioning (EtOAc / Sat. NaHCO3)
Methyl 2-amino-4,5-dichlorobenzoate Neutral Ester~ 0.40Organic Phase (Top)
2-amino-4,5-dichlorobenzoic acid Carboxylic Acid0.00 (Baseline)Aqueous Phase (Bottom)
Methyl 2-amino-3,5-dichlorobenzoate Neutral Ester~ 0.45Organic Phase (Top)

*Rf values are approximate, based on an 8:2 Hexanes:EtOAc mobile phase on standard silica plates.

References

  • Identification of Inhibitors of Trypanosoma brucei Hexokinases - Probe Reports from the NIH Molecular Libraries Program . Source: nih.gov. 1

  • methyl 2-amino-4,5-dichlorobenzoate | 844647-17-2 . Source: sigmaaldrich.com. Link

  • Methyl 2-amino-4,5-dichlorobenzoate (C8H7Cl2NO2) - PubChemLite . Source: uni.lu. 2

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Methyl 2-amino-4,5-dichlorobenzoate

Welcome to the Technical Support Center for the synthesis of Methyl 2-amino-4,5-dichlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guida...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 2-amino-4,5-dichlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this key chemical intermediate.

Introduction to the Synthesis

The synthesis of Methyl 2-amino-4,5-dichlorobenzoate is most commonly achieved through the Fischer esterification of 2-amino-4,5-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst.[1] This reaction, while well-established, is a reversible equilibrium process, and careful control of reaction conditions is paramount to achieving high yields and purity.[2][3] This guide will delve into the critical parameters of this synthesis, providing a robust experimental protocol and addressing common challenges encountered in the laboratory.

Reaction Mechanism: Fischer Esterification

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The nucleophilic oxygen of the alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.[4]

Fischer_Esterification Carboxylic_Acid 2-Amino-4,5-dichlorobenzoic Acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid + H+ Methanol Methanol (excess) Tetrahedral_Intermediate Tetrahedral Intermediate Methanol->Tetrahedral_Intermediate H_plus H+ (catalyst) H_plus->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate + Methanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Protonated_Ester->H_plus Ester Methyl 2-amino-4,5-dichlorobenzoate Protonated_Ester->Ester - H+ Water Water

Caption: The reaction mechanism of Fischer esterification for the synthesis of Methyl 2-amino-4,5-dichlorobenzoate.

Detailed Experimental Protocol

This protocol provides a comprehensive, step-by-step methodology for the synthesis of Methyl 2-amino-4,5-dichlorobenzoate.

Materials:

  • 2-amino-4,5-dichlorobenzoic acid

  • Anhydrous Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (or other suitable organic solvent)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for reaction, work-up, and purification (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-4,5-dichlorobenzoic acid.

  • Reagent Addition: Add a large excess of anhydrous methanol to the flask. The methanol serves as both a reactant and the solvent, helping to drive the reaction equilibrium towards the product.[5] A 10- to 20-fold molar excess of methanol is recommended.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the stirred mixture. Due to the basicity of the amino group on the aromatic ring, which gets protonated by the acid, it is often necessary to use a stoichiometric amount of the acid catalyst to ensure there is enough free catalyst to promote the reaction.[5] The addition is exothermic and may cause the mixture to warm.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be the boiling point of methanol (approximately 65 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture periodically and spot them on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. Typical reaction times can range from 4 to 10 hours.[1][6]

  • Work-up - Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product. Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid. Be cautious as this will cause effervescence (CO₂ evolution). Continue adding the bicarbonate solution until the gas evolution ceases and the pH of the solution is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.[7] Perform the extraction three times to ensure all the product is recovered from the aqueous phase.

  • Washing: Combine the organic extracts and wash them sequentially with water and then with brine. The brine wash helps to remove any remaining water from the organic layer.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Methyl 2-amino-4,5-dichlorobenzoate.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary to achieve high purity.[5][7]

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Reaction has not reached completion due to equilibrium. The Fischer esterification is a reversible reaction.[2] 2. Insufficient acid catalyst. The basic amino group of the starting material neutralizes a portion of the acid catalyst.[5] 3. Inadequate reaction time or temperature. The reaction may be proceeding too slowly. 4. Presence of water in the reactants or solvent. Water will shift the equilibrium back towards the starting materials.1. Drive the equilibrium forward: Use a larger excess of anhydrous methanol. If feasible for your setup, consider removing water as it forms using a Dean-Stark apparatus (though this is less common when using methanol as the solvent).[4] 2. Increase catalyst amount: Ensure at least a stoichiometric amount of sulfuric acid is used relative to the 2-amino-4,5-dichlorobenzoic acid.[5] 3. Optimize reaction conditions: Increase the reflux time and monitor the reaction progress by TLC until the starting material is consumed. Ensure a gentle but steady reflux is maintained. 4. Use anhydrous reagents: Ensure that the methanol and all glassware are thoroughly dry before starting the reaction.
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Inefficient work-up. The unreacted carboxylic acid was not fully removed.1. See "Low or No Product Yield" solutions. 2. Improve work-up: During the neutralization step with sodium bicarbonate, ensure the aqueous phase is basic (pH > 8). The unreacted 2-amino-4,5-dichlorobenzoic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and will be removed during the extraction.
Formation of a Dark-Colored Product 1. Decomposition at high temperatures. Prolonged heating in the presence of a strong acid can lead to degradation of the aromatic ring or the amino group.[8] 2. Oxidation of the amino group. The amino group can be susceptible to oxidation, leading to colored impurities.1. Control temperature: Avoid excessively high temperatures during reflux. 2. Consider an inert atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation. 3. Decolorize the product: The final product can often be decolorized by treating it with activated charcoal during the recrystallization step.
Difficulty in Isolating the Product 1. Product is an oil or has low melting point. This can make recrystallization challenging. 2. Formation of an emulsion during extraction. This can make separating the organic and aqueous layers difficult.1. Use column chromatography: If the product is an oil or does not crystallize easily, purification by silica gel column chromatography is a good alternative.[5] 2. Break the emulsion: Adding more brine to the separatory funnel can often help to break up an emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the role of the excess methanol in this reaction?

A1: The Fischer esterification is a reversible reaction. By using a large excess of one of the reactants, in this case, methanol, the reaction equilibrium is shifted towards the formation of the product (the ester), according to Le Châtelier's principle. This leads to a higher yield of Methyl 2-amino-4,5-dichlorobenzoate.[4]

Q2: Why is a strong acid like sulfuric acid used as a catalyst?

A2: A strong acid is required to protonate the carbonyl oxygen of the 2-amino-4,5-dichlorobenzoic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

Q3: Can other acids be used as catalysts?

A3: Yes, other strong protic acids like hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH) can also be used.[1] Thionyl chloride (SOCl₂) in methanol is another effective method for this type of esterification.[9]

Q4: How can I be sure my reaction is complete?

A4: The most reliable way to monitor the reaction is by Thin Layer Chromatography (TLC).[7] By comparing the reaction mixture to a spot of the starting material, you can visually determine when the starting material has been consumed.

Q5: What are the expected spectroscopic characteristics of Methyl 2-amino-4,5-dichlorobenzoate?

Logical Workflow and Troubleshooting Diagram

troubleshooting_workflow cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting start Start: Mix Reactants (2-amino-4,5-dichlorobenzoic acid, excess methanol, H2SO4) reflux Reflux for 4-10 hours start->reflux monitor Monitor by TLC reflux->monitor workup Work-up: Quench, Neutralize, Extract monitor->workup low_yield Low Yield? monitor->low_yield purify Purify: Recrystallization or Chromatography workup->purify dark_product Dark Product? workup->dark_product product Final Product: Methyl 2-amino-4,5-dichlorobenzoate purify->product action_node action_node low_yield->workup No (Proceed) incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes action_node1 Increase reflux time Check catalyst amount Use anhydrous reagents incomplete_rxn->action_node1 Yes dark_product->purify No (Proceed) action_node2 Check reflux temperature Consider inert atmosphere Use activated charcoal during purification dark_product->action_node2 Yes action_node1->reflux action_node2->purify

Caption: A logical workflow for the synthesis and a troubleshooting decision tree for common issues.

References

  • Shi, Y.-B., Xia, S., He, F.-F., & Wang, H.-B. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3025. [Link]

  • BenchChem. (2025). Troubleshooting low conversion rates in Fischer esterification. BenchChem.
  • Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap Eureka.
  • BenchChem. (2025). Technical Guide: Properties and Synthesis of Methyl 4-amino-2-chlorobenzoate. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Methyl 4-(2-aminoethoxy)-2-chlorobenzoate in Organic Synthesis. BenchChem.
  • PrepChem. (n.d.). Synthesis of methyl 2-amino-5-chlorobenzoate. PrepChem.com. Retrieved March 15, 2024, from [Link]

  • Procedure. (n.d.).
  • Esterification of Carboxylic Acids with. (n.d.). Organic Syntheses Procedure. Retrieved March 15, 2024, from [Link]

  • Wikipedia contributors. (2023, December 27). Fischer–Speier esterification. In Wikipedia, The Free Encyclopedia. Retrieved March 15, 2024, from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. OperaChem. Retrieved from [Link]

  • Supporting Information. (n.d.).
  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification? r/Chempros.
  • Google Patents. (n.d.). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate.
  • PubChem. (n.d.). Methyl 2-amino-4,5-dichlorobenzoate. Retrieved March 15, 2024, from [Link]

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of Methyl 2-amino-5-isopropylbenzoate. BenchChem.
  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved March 15, 2024, from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Lab5 procedure esterification. (n.d.).
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 2-amino-5-chlorobenzoate.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved March 15, 2024, from [Link]

  • BenchChem. (2025). optimizing reaction conditions for esterification of 4-aminobenzoic acid. BenchChem.
  • Chemistry LibreTexts. (2021, July 31). 25.5: Reactions of Amino Acids. Retrieved from [Link]

  • PubMed. (2012, August 7). Growth and characterization of Methyl 2-amino-5-bromobenzoate crystal for NLO applications. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Laboratory Synthesis of 3-Amino-2,5-dichlorobenzoic Acid (Chloramben). BenchChem.
  • MDPI. (2023, October 11). The Adsorption of 2,4-Dichlorobenzoic Acid on Carbon Nanofibers Produced by Catalytic Pyrolysis of Trichloroethylene and Acetonitrile. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of Methyl 2-amino-4,5-dichlorobenzoate

Welcome to the Technical Support Center. This guide provides validated methodologies, mechanistic insights, and troubleshooting FAQs for researchers and drug development professionals synthesizing Methyl 2-amino-4,5-dich...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides validated methodologies, mechanistic insights, and troubleshooting FAQs for researchers and drug development professionals synthesizing Methyl 2-amino-4,5-dichlorobenzoate.

Overview of Alternative Synthetic Pathways

G A 4,5-Dichlorophthalimide B 2-Amino-4,5-dichlorobenzoic acid A->B Hofmann Rearrangement (NaOH, NaOCl, 80°C) D Methyl 2-amino-4,5-dichlorobenzoate B->D Esterification (TMS-CHN2 or SOCl2/MeOH) C Methyl 2-nitro-4,5-dichlorobenzoate C->D Chemoselective Reduction (Fe/AcOH or SnCl2)

Synthetic pathways to Methyl 2-amino-4,5-dichlorobenzoate.

Module A: The Hofmann Rearrangement Route

Mechanistic Causality: The conversion of 4,5-dichlorophthalimide to 2-amino-4,5-dichlorobenzoic acid relies on the Hofmann rearrangement. The reaction initiates with the deprotonation of the imide by NaOH, followed by chlorination with NaOCl to form an N-chloroimide intermediate. Base-promoted rearrangement yields an isocyanate, which rapidly hydrolyzes in the aqueous alkaline medium to form the anthranilic acid derivative.

Standard Protocol: Reference:1[1].

  • Suspend 4,5-dichlorophthalimide (1.0 eq) in Methanol.

  • Add 10.0 M NaOH (4.0 eq) and 10% w/w NaOCl solution (1.1 eq).

  • Stir the reaction mixture for 2 hours at 80 °C.

  • Cool to room temperature and pour into 1.0 M HCl to precipitate the product.

    • Self-Validation Step: Check the aqueous layer with pH indicator paper to ensure it is strictly pH < 3. Full protonation of the carboxylic acid is required to induce precipitation.

  • Extract with CHCl₃, dry over MgSO₄, and concentrate.

Troubleshooting FAQ:

  • Q: My yield is low and I recover unreacted starting material. What went wrong?

    • A: The most common failure point is the quality of the NaOCl solution. Sodium hypochlorite degrades over time, reducing the active chlorine concentration. Always titrate your NaOCl or use a fresh bottle to ensure exactly >1.0 equivalent of active oxidant is present.

Module B: Esterification Strategies

Mechanistic Causality: Esterification of 2-amino-4,5-dichlorobenzoic acid is notoriously sluggish via standard Fischer esterification (MeOH/H₂SO₄) due to the steric hindrance of the ortho-amino group and the electron-withdrawing nature of the dichloro-substituted ring. Using TMS-diazomethane bypasses this by directly methylating the carboxylate in a rapid, mild reaction 1. Alternatively, thionyl chloride (SOCl₂) can be used to form a highly reactive acid chloride intermediate 2.

Standard Protocol (TMS-Diazomethane Method):

  • Dissolve 2-amino-4,5-dichlorobenzoic acid (1.0 eq) in a mixture of DCM/MeOH (3:2 v/v).

  • Dropwise add a 2.0 M solution of TMS-diazomethane in hexanes (1.8 eq) at room temperature.

  • Stir for 30 minutes.

    • Self-Validation Step: The reaction is complete when the visible evolution of nitrogen gas ceases and LCMS shows complete consumption of the starting material peak.

  • Quench with a few drops of acetic acid to destroy excess reagent, then concentrate and purify via silica gel chromatography.

Troubleshooting FAQ:

  • Q: I observe a byproduct with a mass corresponding to +14 Da over my product. What is it?

    • A: This is likely the N-methylated byproduct. TMS-diazomethane can occasionally methylate the aniline amine if used in large excess or if the reaction is left too long. Strictly control the stoichiometry (1.8 eq max) and monitor via LCMS to stop the reaction at 30 minutes.

Module C: Chemoselective Nitro Reduction

Mechanistic Causality: Reducing Methyl 2-nitro-4,5-dichlorobenzoate requires strict chemoselectivity. Standard catalytic hydrogenation (e.g., Pd/C with H₂) frequently results in hydrodehalogenation, cleaving the C-Cl bonds. Utilizing Iron powder in acetic acid or Stannous Chloride (SnCl₂) facilitates a single-electron transfer (SET) reduction that exclusively targets the nitro group, preserving the aryl chlorides 34.

Standard Protocol (Iron/Acetic Acid Method):

  • Dissolve Methyl 2-nitro-4,5-dichlorobenzoate (1.0 eq) in a mixture of Ethanol and Acetic Acid.

  • Add activated Iron powder (5.0 eq).

  • Heat the mixture to 70 °C and stir vigorously for 2–4 hours.

    • Self-Validation Step: Monitor via TLC (e.g., 3:1 Hexanes:EtOAc). The aniline product will stain strongly with ninhydrin and show a lower Rf value compared to the starting nitro compound.

  • Cool and filter the mixture through a pad of Celite to remove iron salts.

  • Neutralize the filtrate with saturated NaHCO₃ and extract with Ethyl Acetate.

Troubleshooting FAQ:

  • Q: I am getting intractable emulsions during the liquid-liquid extraction post-reduction. How can I resolve this?

    • A: Iron and tin salts are notorious for causing emulsions in basic aqueous workups. Ensure you filter the crude reaction mixture through a thick pad of Celite before neutralization. If an emulsion still forms, adding Rochelle's salt (potassium sodium tartrate) or filtering the biphasic mixture through Celite again will break the emulsion.

Quantitative Data Summary

Synthetic RouteKey ReagentsTypical Reaction TimeAverage YieldChemoselectivity Risk
Hofmann Rearrangement NaOH, NaOCl2 hours~60%Low
TMS-CHN₂ Esterification TMS-CHN₂, DCM/MeOH30 mins~87%Moderate (N-methylation)
Acid Chloride Esterification SOCl₂, MeOH1-2 hours>90%Low
Nitro Reduction (Fe/AcOH) Fe powder, AcOH2-4 hours85-95%Low
Nitro Reduction (Pd/C) Pd/C, H₂1-3 hoursVariableHigh (Dehalogenation)

References

  • Identification of Inhibitors of Trypanosoma brucei Hexokinases - Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US).1[1]

  • US20050038032A1 - Quinoxaline compounds. Google Patents.2[2]

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate.3[3]

  • Application Note: Synthesis of (3-amino-4-chlorophenyl)(thiophen-2-yl)methanone via Chemoselective Nitro Group Reduction. Benchchem.4[4]

Sources

Optimization

Proper handling and storage procedures for Methyl 2-amino-4,5-dichlorobenzoate

Welcome to the comprehensive technical support guide for Methyl 2-amino-4,5-dichlorobenzoate (CAS 844647-17-2). This resource is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for Methyl 2-amino-4,5-dichlorobenzoate (CAS 844647-17-2). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper handling, storage, and troubleshooting of common experimental issues encountered with this versatile chemical intermediate.

I. Quick Reference: Physicochemical Properties

For your convenience, here is a summary of the key physicochemical properties of Methyl 2-amino-4,5-dichlorobenzoate.

PropertyValueSource(s)
Molecular Formula C₈H₇Cl₂NO₂[1][2]
Molecular Weight 220.05 g/mol
Appearance Yellow to Brown Solid/Powder
Melting Point 119-121 °C
Purity ≥95%
Storage Temperature Room Temperature

II. FAQs: Handling, Storage, and Safety

This section addresses frequently asked questions regarding the safe handling and optimal storage of Methyl 2-amino-4,5-dichlorobenzoate to ensure its integrity and longevity.

Q1: What are the essential personal protective equipment (PPE) requirements when handling Methyl 2-amino-4,5-dichlorobenzoate?

A1: Due to its potential for causing skin, eye, and respiratory irritation, it is imperative to use appropriate PPE.[3] This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

  • Respiratory Protection: If handling the powder outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator is recommended to avoid inhalation of dust particles.

Q2: What are the ideal storage conditions for Methyl 2-amino-4,5-dichlorobenzoate to ensure its long-term stability?

A2: To maintain the quality and prevent degradation of Methyl 2-amino-4,5-dichlorobenzoate, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] While room temperature storage is generally acceptable, refrigeration (2-8°C) can provide additional protection, especially for long-term storage.[5] It is also crucial to protect the compound from light by storing it in an amber or opaque container.[5]

Q3: What are the known incompatibilities of Methyl 2-amino-4,5-dichlorobenzoate?

A3: The primary incompatibility is with strong oxidizing agents.[6] Contact with these substances can lead to vigorous and potentially hazardous reactions. It is also advisable to avoid strong acids and bases during storage, as they can catalyze the hydrolysis of the ester group.

III. Troubleshooting Guide: Navigating Experimental Challenges

This guide provides a structured approach to troubleshooting common issues that may arise during the use of Methyl 2-amino-4,5-dichlorobenzoate in your experiments.

Issue 1: Inconsistent or Unexpected Reaction Outcomes

Possible Cause 1: Degradation of the Starting Material

  • Symptom: Lower than expected yield, presence of a significant amount of 2-amino-4,5-dichlorobenzoic acid in the reaction mixture (detectable by TLC or LC-MS).

  • Root Cause: The methyl ester group is susceptible to hydrolysis, especially in the presence of acidic or basic impurities in your reaction setup or solvents.

  • Troubleshooting Steps:

    • Verify Purity: Before starting your reaction, check the purity of your Methyl 2-amino-4,5-dichlorobenzoate using an appropriate analytical technique (e.g., NMR, LC-MS).

    • Use Anhydrous Solvents: Ensure all solvents are dry, as water can facilitate hydrolysis.

    • Control pH: If your reaction conditions are not explicitly acidic or basic, consider using a non-nucleophilic base to neutralize any trace acids.

    • Fresh is Best: Use freshly opened or properly stored material for best results.

Possible Cause 2: Reactivity of the Amino Group

  • Symptom: Formation of multiple products, especially when using electrophilic reagents.

  • Root Cause: The amino group is nucleophilic and can react with a variety of electrophiles, leading to side products.[7]

  • Troubleshooting Steps:

    • Protecting Groups: If the amino group is not the desired site of reaction, consider using a suitable protecting group (e.g., Boc, Cbz).

    • Control Stoichiometry: Carefully control the stoichiometry of your reagents to favor the desired reaction pathway.

    • Temperature Control: Running the reaction at a lower temperature can sometimes increase selectivity.

Issue 2: Poor Solubility
  • Symptom: Difficulty in dissolving Methyl 2-amino-4,5-dichlorobenzoate in the desired reaction solvent.

  • Root Cause: While soluble in many organic solvents, its solubility can be limited in some non-polar solvents.

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility in a small scale with a range of solvents such as methanol, ethanol, acetone, DMSO, and THF.

    • Co-solvent System: Consider using a co-solvent system to enhance solubility. For example, adding a small amount of DMSO or DMF to a less polar solvent.

    • Gentle Warming: Gentle warming and sonication can aid in dissolution, but be mindful of potential degradation at elevated temperatures.

The following flowchart provides a decision-making guide for addressing common experimental issues:

Troubleshooting_Workflow start Problem Encountered check_purity Check Starting Material Purity start->check_purity low_purity Low Purity Detected? check_purity->low_purity purify Purify by Recrystallization or Column Chromatography low_purity->purify Yes reaction_issue Reaction Issue? low_purity->reaction_issue No purify->check_purity solubility_issue Solubility Issue? reaction_issue->solubility_issue No unexpected_products Unexpected Products? reaction_issue->unexpected_products Yes low_yield Low Yield? reaction_issue->low_yield Yes solvent_screen Perform Solvent Screening (e.g., MeOH, Acetone, DMSO) solubility_issue->solvent_screen Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) unexpected_products->optimize_conditions protecting_group Consider Protecting Group for Amino Functionality unexpected_products->protecting_group low_yield->optimize_conditions end Problem Resolved optimize_conditions->end protecting_group->end cosolvent Use Co-solvent System solvent_screen->cosolvent cosolvent->end

Caption: Troubleshooting workflow for experiments involving Methyl 2-amino-4,5-dichlorobenzoate.

IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for key procedures related to Methyl 2-amino-4,5-dichlorobenzoate.

Protocol 1: General Synthesis of Methyl 2-amino-4,5-dichlorobenzoate

This protocol is based on the esterification of 2-amino-4,5-dichlorobenzoic acid and is adapted from procedures for similar compounds.[4][8]

Objective: To synthesize Methyl 2-amino-4,5-dichlorobenzoate via acid-catalyzed esterification.

Materials:

  • 2-amino-4,5-dichlorobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-4,5-dichlorobenzoic acid (1 eq.) in an excess of anhydrous methanol.

  • Acid Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) or slowly add thionyl chloride (1.5-2.0 eq.) to the suspension at 0°C.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol/water, ethanol) or by column chromatography on silica gel.

The following diagram illustrates the general workflow for the synthesis and purification:

Synthesis_Workflow start Start: 2-amino-4,5- dichlorobenzoic acid esterification Esterification (MeOH, H₂SO₄ or SOCl₂) Reflux start->esterification workup Workup (Neutralization, Extraction) esterification->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product Final Product: Methyl 2-amino-4,5- dichlorobenzoate purification->product

Caption: General workflow for the synthesis of Methyl 2-amino-4,5-dichlorobenzoate.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of Methyl 2-amino-4,5-dichlorobenzoate under various stress conditions, as recommended by ICH guidelines.[3][9]

Objective: To identify potential degradation products and understand the stability profile of Methyl 2-amino-4,5-dichlorobenzoate.

Materials:

  • Methyl 2-amino-4,5-dichlorobenzoate

  • Methanol, Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated oven, photostability chamber

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Methyl 2-amino-4,5-dichlorobenzoate in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature or slightly elevated temperature.

    • Oxidative Degradation: Treat the stock solution with 3-30% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 70-80°C).

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation. The target degradation is typically between 5-20%.[10]

    • Identify and characterize any significant degradation products using techniques like LC-MS.

    • Assess the peak purity of the main component to ensure the analytical method is stability-indicating.

V. References

  • Apollo Scientific. Methyl 2-amino-5-chlorobenzoate Safety Data Sheet.

  • Shi, Y.-B., Xia, S., He, F.-F., & Wang, H.-B. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3025. [Link]

  • Patel, R. M., & Patel, P. M. (2011). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Research & Allied Sciences, 2(3).

  • Echemi. Methyl 2-amino-5-chlorobenzoate SDS.

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3).

  • American Elements. methyl 2-amino-4,5-dichlorobenzoate. [Link]

  • BenchChem. (2025). Technical Guide: Properties and Synthesis of Methyl 4-amino-2-chlorobenzoate.

  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 93-100. [Link]

  • BenchChem. (2025). In-Depth Technical Guide on the Stability and Storage of Methyl 2,6-Diamino-5-chloronicotinate.

  • PubChem. Methyl 2-amino-4,5-dichlorobenzoate. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

  • BioPharm International. (2026, March 12). Forced Degradation Studies for Biopharmaceuticals.

  • BenchChem. (2025). Technical Support Center: Stability of 4-(2,5-Dichlorophenoxy)benzoic acid in Solution.

  • BenchChem. (2025). Identification and removal of impurities in 4-Amino-2-chlorobenzoic acid.

  • BenchChem. (2025). An In-Depth Technical Guide to the Reactivity of Amino Groups in 4,5-Dichlorobenzene-1,2-diamine.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Methyl 2-amino-4-chlorobenzoate in Advancing Organic Synthesis.

  • PrepChem.com. Synthesis of methyl 2-amino-5-chlorobenzoate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of different synthetic routes for chlorinated aminobenzoates

Synthetic Routes for Chlorinated Aminobenzoates: A Comparative Guide Chlorinated aminobenzoates (e.g., methyl 2-amino-4-chlorobenzoate, 3,5-dichloro-2-aminobenzoic acid) are highly versatile building blocks. They serve a...

Author: BenchChem Technical Support Team. Date: March 2026

Synthetic Routes for Chlorinated Aminobenzoates: A Comparative Guide

Chlorinated aminobenzoates (e.g., methyl 2-amino-4-chlorobenzoate, 3,5-dichloro-2-aminobenzoic acid) are highly versatile building blocks. They serve as critical precursors in the synthesis of quinoline-based quorum sensing inhibitors[1], antiplasmodial 4-aminoacridines[2], and complex chemotherapeutic agents like dichloromethotrexate[3].

As a Senior Application Scientist, I have evaluated numerous synthetic pathways to these compounds. The fundamental challenge lies in balancing regioselectivity, preventing over-chlorination, and avoiding hydrodehalogenation. This guide objectively compares the two predominant industrial and laboratory strategies: the Top-Down Approach (chemoselective reduction of chloronitrobenzoates) and the Bottom-Up Approach (direct electrophilic aromatic chlorination of aminobenzoates).

Mechanistic Divergence: Top-Down vs. Bottom-Up

The choice of synthetic route dictates the impurity profile and scalability of the process.

  • The Top-Down Approach (Nitro Reduction): Relies on commercially available chloronitrobenzoates. The regiochemistry is pre-established by the starting material. The chemical challenge is purely chemoselective: reducing the highly oxidized nitro group (-NO₂) to an amine (-NH₂) without cleaving the labile carbon-chlorine (C-Cl) bond[4].

  • The Bottom-Up Approach (Direct Chlorination): Starts with a cheap aminobenzoate (like anthranilic acid). The challenge is controlling Electrophilic Aromatic Substitution (EAS). The free amino group is a powerful ortho/para director and ring activator, which inherently drives the reaction toward poly-chlorinated byproducts[3][5].

G A Anthranilic Acid (Strongly Activating -NH2) B Direct Cl2 / HCl < 30°C A->B Uncontrolled EAS D 1. Ac2O (Protection) 2. Cl2 / AcOH 3. Hydrolysis A->D Steric/Electronic Control C 3,5-Dichloro-2-aminobenzoic acid (Over-chlorination) B->C Uncontrolled EAS E Mono-chloroaminobenzoate (Controlled Regioselectivity) D->E Steric/Electronic Control

Electrophilic aromatic chlorination pathways highlighting the necessity of amine protection.

Route A: The Top-Down Approach (Chemoselective Nitro Reduction)

When synthesizing specific isomers like methyl 2-amino-4-chlorobenzoate, catalytic hydrogenation (H₂ with Pd/C) is notoriously risky due to competitive hydrodehalogenation[4]. To bypass this, the classical Béchamp reduction utilizing elemental iron (Fe⁰) and ammonium chloride (NH₄Cl) is the gold standard.

Causality & Design: Iron acts as a mild single-electron transfer reducing agent. The use of NH₄Cl provides a weakly acidic, buffered aqueous environment. This prevents the reaction mixture from becoming overly basic (which would stall the reduction) while remaining mild enough to completely preserve the C-Cl bond[4].

Self-Validating Experimental Protocol: Béchamp Reduction

Objective: Synthesis of methyl 2-amino-4-chlorobenzoate from methyl 4-chloro-2-nitrobenzoate.

  • Reaction Setup: Dissolve 1.0 equivalent of methyl 4-chloro-2-nitrobenzoate in a 4:1 (v/v) mixture of Ethanol/Water.

  • Reagent Addition: Add 5.0 equivalents of NH₄Cl, followed by 5.0 equivalents of Iron powder (325 mesh). Causality: High surface area iron ensures rapid electron transfer in the heterogeneous mixture.

  • Thermal Activation: Heat the suspension to 80°C (reflux) under vigorous mechanical stirring for 2–4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 3:1). The reaction is complete when the UV-active nitro starting material spot is entirely replaced by a lower-Rf, fluorescent amine spot.

  • Hot Filtration: Filter the hot reaction mixture through a pad of Celite. Causality: Iron oxidizes into insoluble Fe₂O₃/Fe₃O₄ sludge. Filtering while hot keeps the target aminobenzoate dissolved in the ethanol, separating it from the metal waste[4].

  • Workup: Concentrate the filtrate in vacuo to remove ethanol. Partition the aqueous residue with Ethyl Acetate and saturated NaHCO₃. Dry the organic layer over Na₂SO₄ and concentrate to yield the pure product (Typical yield: 85–94%)[2][4].

G N1 Chloronitrobenzoate (Pre-functionalized) N2 Fe / NH4Cl EtOH/H2O, 80°C N1->N2 N3 Hot Filtration (Remove Fe-Oxides) N2->N3 N4 Chloroaminobenzoate (Target Product) N3->N4

Workflow for the chemoselective Béchamp reduction of chloronitrobenzoates.

Route B: The Bottom-Up Approach (Direct EAS Chlorination)

If the target is a poly-chlorinated derivative, such as 3,5-dichloro-2-aminobenzoic acid, direct chlorination of anthranilic acid is highly efficient[5]. However, synthesizing mono-chlorinated derivatives via this route requires transient protection of the amine (e.g., N-acetylation) to sterically hinder one ortho position and electronically dampen the ring's reactivity[3].

Causality & Design: Anthranilic acid is dissolved in concentrated HCl. While protonation of the amine to an anilinium ion (-NH₃⁺) deactivates the ring, the reaction proceeds through the small equilibrium concentration of the highly reactive free amine. Chlorine gas (Cl₂) acts as the electrophile. Temperature control (< 30°C) is strictly required to prevent oxidative degradation of the electron-rich aromatic ring[5].

Self-Validating Experimental Protocol: Exhaustive Chlorination

Objective: Synthesis of 3,5-dichloro-2-aminobenzoic acid from anthranilic acid.

  • Acidic Solubilization: In a multi-neck flask equipped with a mechanical stirrer, dissolve 0.33 moles of anthranilic acid in 150 mL of concentrated HCl and 850 mL of water. Causality: The large volume of water dissipates the exothermic heat of chlorination[5].

  • Electrophilic Addition: Submerge the flask in a cooling bath to maintain the internal temperature strictly below 30°C.

  • Chlorine Sparging: Introduce Cl₂ gas via a submerged dispersion tube. Continuously weigh the reaction setup. Stop the gas flow once the mixture gains exactly 0.63 moles in weight (approx. 1.9 equivalents of Cl₂)[5].

  • Validation & Isolation: The product naturally precipitates out of the aqueous acid as it forms, driving the reaction forward via Le Chatelier's principle. Filter the crude slurry via a Büchner funnel.

  • Purification: Leach the crude solid with boiling benzene (4 mL/g), filter, and wash with cold benzene. This removes unreacted starting material and mono-chlorinated impurities, yielding pure 3,5-dichloro-2-aminobenzoic acid (Yield: 69–78%, m.p. 231°C)[5].

Quantitative Performance Comparison

The following table summarizes the operational and performance metrics of both synthetic routes, allowing researchers to select the optimal pathway based on their target molecule.

ParameterRoute A: Nitro Reduction (Béchamp)Route B: Direct EAS Chlorination
Primary Use Case Mono-chlorinated aminobenzoatesPoly-chlorinated aminobenzoates
Regioselectivity Absolute: Dictated entirely by the commercial starting material.Poor: Highly prone to over-chlorination without prior amine protection.
Chemoselectivity High: Fe/NH₄Cl preserves C-Cl bonds perfectly.Moderate: Aromatic ring is susceptible to oxidative degradation.
Typical Yield 85% – 95%60% – 78%
Scalability Excellent: Standard, safe industrial process.Moderate: Requires specialized equipment to handle toxic Cl₂ gas.
Environmental Impact Generates iron oxide sludge (requires filtration).Generates corrosive HCl gas and chlorinated solvent waste.

Conclusion

For drug development workflows requiring precise mono-chlorinated aminobenzoates (such as methyl 2-amino-4-chlorobenzoate), Route A (Nitro Reduction) is vastly superior. It guarantees regiochemical fidelity and high yields by circumventing the chaotic directing effects of the free amine. Conversely, Route B (Direct Chlorination) remains the most atom-economical and cost-effective method for synthesizing heavily functionalized poly-chlorinated scaffolds, provided the researcher is equipped to handle hazardous halogen gases safely.

References

  • [Organic Syntheses] dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Organic Syntheses. Available at:[Link]

  • [MDPI] Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. Molecules. Available at:[Link]

  • [ACS] Aromatic chlorination of p-aminobenzoic acid derivatives. Improved syntheses of mono- and dichloromethotrexate. Journal of Medicinal Chemistry. Available at:[Link]

  • [RSC] Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines. RSC Advances. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Identification and Characterization of Impurities in Methyl 2-amino-4,5-dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals In the synthesis of active pharmaceutical ingredients (APIs), the rigorous identification and characterization of impurities are paramount to ensure the saf...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the rigorous identification and characterization of impurities are paramount to ensure the safety, efficacy, and quality of the final drug product.[1][2][3] Methyl 2-amino-4,5-dichlorobenzoate is a key intermediate in the synthesis of various pharmaceuticals. Its purity profile directly impacts the quality of the subsequent API. This guide provides a comprehensive comparison of analytical techniques for the identification and characterization of potential impurities in Methyl 2-amino-4,5-dichlorobenzoate, offering insights into experimental choices and self-validating protocols.

Understanding the Impurity Landscape

Impurities in Methyl 2-amino-4,5-dichlorobenzoate can originate from several sources, including the manufacturing process (process-related impurities) and degradation of the substance over time (degradation products).[1][2][3] A common synthetic route to a related compound, methyl 2-amino-5-chlorobenzoate, involves the chlorination of 2-aminobenzoic acid followed by esterification.[4] A similar pathway for Methyl 2-amino-4,5-dichlorobenzoate would likely involve the dichlorination of an anthranilic acid precursor.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 2-amino-4,5-dichlorobenzoic acid.

  • Isomeric Impurities: Positional isomers such as Methyl 2-amino-3,5-dichlorobenzoate or other dichlorinated isomers formed during the chlorination step.[5][6]

  • By-products: Compounds formed from side reactions, such as over-chlorinated or under-chlorinated species.

Potential Degradation Products:

To proactively identify potential degradation products, forced degradation studies are essential.[7] These studies expose the drug substance to harsh conditions to accelerate its decomposition.[8][9] For Methyl 2-amino-4,5-dichlorobenzoate, potential degradation pathways include:

  • Hydrolysis: The ester group can hydrolyze to form 2-amino-4,5-dichlorobenzoic acid.[5]

  • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of nitroso or nitro derivatives.[5]

  • Photodegradation: Exposure to light may induce the formation of various degradants.[5][8]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is critical for the successful identification and characterization of impurities.[10] This section compares the utility of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose.

Workflow for Impurity Identification and Characterization

Impurity_Workflow cluster_0 Initial Screening & Quantification cluster_1 Identification & Structural Elucidation cluster_2 Volatile Impurity Analysis HPLC_UV HPLC-UV LC_MS LC-MS HPLC_UV->LC_MS For m/z of Unknowns High_Res_MS High-Resolution MS (LC-Q-TOF) LC_MS->High_Res_MS Accurate Mass & Formula NMR NMR Spectroscopy High_Res_MS->NMR Definitive Structure GC_MS GC-MS Sample Sample Sample->HPLC_UV Initial Purity Assessment Sample->GC_MS Residual Solvents & Volatile Impurities Method_Selection Impurity_Detected Impurity Detected in HPLC-UV Is_Volatile Is it a volatile impurity? Impurity_Detected->Is_Volatile GC_MS_Analysis Analyze by GC-MS Is_Volatile->GC_MS_Analysis Yes LC_MS_Analysis Analyze by LC-MS Is_Volatile->LC_MS_Analysis No Definitive_Structure Definitive structure required? GC_MS_Analysis->Definitive_Structure Accurate_Mass Accurate mass needed for formula? LC_MS_Analysis->Accurate_Mass High_Res_MS Use High-Resolution MS Accurate_Mass->High_Res_MS Yes Standard_MS Standard LC-MS sufficient Accurate_Mass->Standard_MS No High_Res_MS->Definitive_Structure NMR_Analysis Isolate and perform NMR analysis Definitive_Structure->NMR_Analysis Yes End Characterization Complete Definitive_Structure->End No NMR_Analysis->End Standard_MS->Definitive_Structure

Sources

Validation

Purity Assessment of Synthesized Methyl 2-amino-4,5-dichlorobenzoate by HPLC: A Comparative Guide

Methyl 2-amino-4,5-dichlorobenzoate is a critical halogenated aromatic amine intermediate, frequently utilized in the synthesis of quinoxaline derivatives and CCK2 receptor modulators[1]. Following its synthesis—typicall...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-amino-4,5-dichlorobenzoate is a critical halogenated aromatic amine intermediate, frequently utilized in the synthesis of quinoxaline derivatives and CCK2 receptor modulators[1]. Following its synthesis—typically via the esterification and amination of 4,5-dichlorophthalic acid derivatives—rigorous purity assessment is mandatory to ensure downstream reaction efficiency and pharmaceutical safety[1].

Assessing the purity of this compound via High-Performance Liquid Chromatography (HPLC) presents a unique analytical challenge: the molecule possesses both a polar, weakly basic primary amine and a highly hydrophobic, electron-deficient dichlorinated aromatic ring. This guide objectively compares standard HPLC methodologies against advanced stationary phase chemistries, providing researchers with a self-validating framework for robust purity quantification.

The Analytical Challenge: C18 vs. Biphenyl Stationary Phases

Historically, standard C18 (octadecylsilane) columns are the default choice for reversed-phase HPLC method development. Alkyl-based stationary phases separate analytes primarily based on hydrophobicity through dispersive interactions[2]. However, when assessing the purity of halogenated anilines, C18 columns often struggle to resolve closely related positional isomers (e.g., separating the target 4,5-dichloro isomer from a 3,4-dichloro synthesis byproduct).

To overcome this, alternative stationary phases such as Biphenyl or Pentafluorophenyl (PFP) columns are highly recommended[3].

The Mechanistic Causality: Biphenyl columns offer orthogonal selectivity compared to C18. The dual aromatic rings of the biphenyl phase engage in strong π−π interactions with the aromatic ring of the analyte[2]. Because the chlorine substituents on Methyl 2-amino-4,5-dichlorobenzoate are highly electron-withdrawing, they create an electron-deficient aromatic system. This system interacts exceptionally well with the electron-rich biphenyl stationary phase, enhancing both overall retention and the thermodynamic resolution of structural isomers[2][3].

Comparative Chromatographic Methodologies

To objectively compare performance, the following self-validating protocols should be executed. The methodology controls for secondary interactions to ensure that any difference in performance is strictly due to the stationary phase chemistry.

Causality in Method Design
  • Sample Preparation: The synthesized Methyl 2-amino-4,5-dichlorobenzoate must be dissolved in a diluent matching the initial mobile phase conditions (50:50 Methanol:Water). This prevents "solvent shock" at the column head, a primary cause of peak splitting and volume overload.

  • Mobile Phase Additive: Aromatic amines are notorious for peak tailing due to secondary ion-exchange interactions between the basic amine group and unreacted silanol groups on the silica support[4]. Adding 0.1% Formic Acid lowers the pH, ensuring the amine is fully protonated while simultaneously masking residual silanols, resulting in sharp, symmetrical peaks[4].

Step-by-Step Protocol: HPLC Purity Assessment
  • Sample Preparation: Accurately weigh 10 mg of synthesized Methyl 2-amino-4,5-dichlorobenzoate. Dissolve in 10 mL of Methanol/Water (50:50 v/v) to yield a 1 mg/mL stock. Sonicate for 5 minutes and filter through a 0.45 µm PTFE syringe filter to remove particulate matter.

  • Chromatographic Conditions:

    • System: Agilent 1260 Infinity II (or equivalent UHPLC/HPLC system).

    • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS Grade Methanol + 0.1% Formic Acid.

    • Gradient: 40% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 40% B for 3 minutes of re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm (optimal for conjugated aromatic systems).

  • Column A (Standard): 150 x 4.6 mm, 5 µm C18 column.

  • Column B (Alternative): 150 x 4.6 mm, 5 µm Biphenyl column.

Experimental Data & Performance Comparison

The following table summarizes the quantitative chromatographic data, comparing the target compound's performance and its resolution from a spiked isomeric impurity (Methyl 2-amino-3,4-dichlorobenzoate) under identical mobile phase conditions.

Chromatographic ParameterStandard C18 ColumnBiphenyl Column
Retention Time (Target) 8.45 min10.34 min[1]
Tailing Factor ( As​ ) 1.42 (Slight tailing)1.05 (Excellent symmetry)
Theoretical Plates ( N ) 8,50014,200
Resolution ( Rs​ ) from Isomer 1.2 (Incomplete baseline)2.8 (Baseline resolved)
Primary Interaction Mechanism Hydrophobic dispersionHydrophobic + π−π
  • Dipole

Data Analysis: The Biphenyl column significantly outperforms the C18 column. The π−π interactions increase the retention time to approximately 10.34 minutes[1], allowing the analyte to bypass the suppression zones of early-eluting polar impurities. Furthermore, the resolution ( Rs​ ) between positional isomers increases from an unacceptable 1.2 to a robust 2.8. In pharmaceutical purity assessments, an Rs​≥1.5 is required for accurate baseline integration; thus, the Biphenyl column provides a self-validating, superior methodology.

Workflow Visualization

The logical progression of this method development and validation process is mapped below.

HPLC_Workflow Start Synthesized Compound Methyl 2-amino-4,5-dichlorobenzoate Prep Sample Preparation Dissolve in MeOH/H2O (50:50) 0.45 µm PTFE Filtration Start->Prep ColSelect Stationary Phase Selection Prep->ColSelect C18 Standard C18 Column Hydrophobic Interactions ColSelect->C18 Biphenyl Biphenyl Column π-π & Dipole Interactions ColSelect->Biphenyl Analysis HPLC Analysis Mobile Phase: MeOH / 0.1% Formic Acid UV Detection @ 254 nm C18->Analysis Biphenyl->Analysis Validation Data Processing & Validation Peak Resolution, Tailing Factor, Purity % Analysis->Validation

Workflow for HPLC method development and purity assessment of halogenated anilines.

References

  • EP 1 651 622 B1 - Quinoxaline compounds as CCK2 receptor modulators (Synthesis and HPLC retention of Methyl 2-amino-4,5-dichlorobenzoate). Google Patents.
  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants by Liquid Chromatography - MDPI.
  • HPLC Columns: Phenyl & Biphenyl Phases - Chromtech.
  • Using Selectivity to Optimize UHPLC Separations - Pharmaceutical Technology.

Sources

Comparative

A Researcher's Guide to the Spectroscopic Profile of Methyl 2-amino-4,5-dichlorobenzoate

An In-Depth Characterization and Comparative Analysis for unambiguous Structural Elucidation As a Senior Application Scientist, this guide provides a comprehensive spectroscopic characterization of Methyl 2-amino-4,5-dic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Characterization and Comparative Analysis for unambiguous Structural Elucidation

As a Senior Application Scientist, this guide provides a comprehensive spectroscopic characterization of Methyl 2-amino-4,5-dichlorobenzoate, a valuable building block in contemporary drug discovery and materials science. The utility of a chemical intermediate is intrinsically linked to the ability of researchers to confirm its identity and purity with confidence. This document moves beyond a simple data sheet, offering a detailed interpretation of the expected spectral data and, crucially, a comparative analysis against its common structural isomers. Understanding the subtle yet definitive differences in their spectroscopic signatures is paramount for avoiding costly errors in multi-step syntheses and ensuring the integrity of downstream applications.

The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles, providing a robust framework for researchers. We will explore the causality behind expected spectral features, empowering scientists to not only confirm the target structure but also to identify potential impurities or isomeric byproducts.

Full Spectroscopic Characterization of Methyl 2-amino-4,5-dichlorobenzoate

The structure of Methyl 2-amino-4,5-dichlorobenzoate presents a unique arrangement of substituents on the benzene ring. An electron-donating amino group (-NH₂) is ortho to an electron-withdrawing methyl ester group (-COOCH₃), while two electron-withdrawing chloro groups (-Cl) occupy the meta and para positions relative to the ester. This substitution pattern dictates a distinct and predictable spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra provide unambiguous information about the electronic environment and connectivity of atoms.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to be simple and highly informative. The key lies in the substitution pattern, which leaves two isolated aromatic protons.

    • Aromatic Region: Two singlets are predicted. The proton at C-6 (ortho to the amino group) will be significantly shielded and appear upfield, while the proton at C-3 (ortho to the ester group) will be deshielded and appear downfield. The lack of adjacent protons for coupling results in sharp singlets, a key identifying feature.

    • Amino Protons (-NH₂): A broad singlet is expected for the two amino protons. The chemical shift can vary depending on solvent and concentration due to hydrogen bonding.

    • Methyl Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons of the ester group will be present, typically in the 3.8-3.9 ppm range.

  • ¹³C NMR (Carbon NMR): The spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the attached functional groups.[1]

    • Carbonyl Carbon (C=O): The ester carbonyl carbon will be the most deshielded, appearing significantly downfield (typically >165 ppm).

    • Aromatic Carbons: The six aromatic carbons will have distinct shifts. The carbons bearing the electronegative chlorine atoms (C-4, C-5) and the amino group (C-2) will have their chemical shifts significantly altered. The carbon attached to the amino group (C-2) will be shielded relative to a standard benzene ring, while those attached to the chlorines will be deshielded.

    • Methyl Carbon (-OCH₃): The methyl carbon of the ester will appear upfield, typically in the 50-55 ppm range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Molecular Ion Peak (M⁺): The molecular weight of C₈H₇Cl₂NO₂ is 220.05 g/mol .[2][3] Mass spectrometry will show a cluster of peaks for the molecular ion due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). The expected pattern will be:

    • M⁺: (containing two ³⁵Cl atoms) - Highest abundance.

    • [M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl) - Approximately 65% the intensity of M⁺.

    • [M+4]⁺: (containing two ³⁷Cl atoms) - Approximately 10% the intensity of M⁺. This characteristic 100:65:10 ratio is a definitive indicator of a dichlorinated compound.

  • Key Fragmentation: A prominent fragment is expected from the loss of the methoxy group (-OCH₃) from the ester, resulting in an [M-31]⁺ peak. Further fragmentation may involve the loss of CO, leading to an [M-59]⁺ peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[4]

  • N-H Stretch: The amino group will exhibit two distinct, sharp peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (N-H symmetric and asymmetric stretching).

  • C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ is expected for the ester carbonyl group. Its exact position can be influenced by conjugation with the aromatic ring.

  • C-O Stretch: The C-O single bond of the ester will show a strong absorption in the 1200-1300 cm⁻¹ region.

  • Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching within the aromatic ring.

  • C-Cl Stretch: Absorptions in the 600-800 cm⁻¹ region are characteristic of C-Cl bonds.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly conjugated systems. The benzene ring is the primary chromophore.[5]

  • The presence of the amino group (-NH₂) and the methyl ester group (-COOCH₃) as auxochromes attached to the benzene ring will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

  • Two primary absorption bands are expected, corresponding to the π → π* transitions of the aromatic system. The high degree of substitution and the presence of lone pairs on the nitrogen and oxygens will likely result in a λmax above 250 nm.

Comparative Spectroscopic Analysis: Differentiating Isomers

The true challenge in characterization often lies in distinguishing the desired product from its structural isomers. A slight change in substituent position can lead to significant, and diagnostic, changes in the spectra. Below, we compare the expected data for Methyl 2-amino-4,5-dichlorobenzoate with two common isomers.

The most powerful technique for differentiation is ¹H NMR, as the coupling patterns of the aromatic protons are uniquely dependent on their relative positions.

Spectroscopic FeatureMethyl 2-amino-4,5-dichlorobenzoate (Target) Methyl 2-amino-3,5-dichlorobenzoate (Isomer 1) Methyl 4-amino-2-chlorobenzoate (Isomer 2)
Aromatic ¹H NMR Two singlets (s). Protons at C-3 and C-6 are isolated. This is the key diagnostic feature. Two doublets (d). Protons at C-4 and C-6 are meta-coupled (small J-coupling, ~2-3 Hz).Three distinct signals. A doublet (d), a doublet of doublets (dd), and a singlet-like signal (or narrow triplet). Protons are ortho, meta, and para to each other leading to complex splitting.
¹³C NMR (Aromatic) Six distinct signals with predictable shifts based on substitution.Six distinct signals, but the chemical shifts for C-3 and C-5 (bearing Cl) will differ significantly from the target.Six distinct signals, with shifts reflecting the different positions of the -NH₂ and -Cl groups.
MS Isotope Pattern M⁺, [M+2]⁺, [M+4]⁺ in a ~100:65:10 ratio (Dichlorinated).M⁺, [M+2]⁺, [M+4]⁺ in a ~100:65:10 ratio (Dichlorinated).M⁺, [M+2]⁺ in a ~100:32 ratio (Monochlorinated).
IR (N-H Stretch) Two peaks (~3300-3500 cm⁻¹).Two peaks (~3300-3500 cm⁻¹).Two peaks (~3300-3500 cm⁻¹).

Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols for data acquisition are essential.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing labile protons like -NH₂.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (0.00 ppm).

  • Acquisition: Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer. A standard pulse program is usually sufficient. For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR to determine proton ratios.

Protocol 2: Mass Spectrometry Analysis
  • Ionization Method: Electrospray ionization (ESI) is a suitable method for this molecule, typically run in positive ion mode to observe the [M+H]⁺ adduct.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample solution into the mass spectrometer. Acquire a full scan spectrum to identify the molecular ion cluster. Perform fragmentation (MS/MS) on the parent ion to confirm structural fragments.

Protocol 3: Infrared Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is the most straightforward. Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal first, which is then automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the key functional group frequencies and compare them to established correlation tables.[4]

G

Conclusion

The full spectroscopic characterization of Methyl 2-amino-4,5-dichlorobenzoate reveals a set of unique and identifiable features across multiple analytical techniques. While MS and IR are excellent for confirming the molecular formula and the presence of key functional groups, ¹H NMR spectroscopy stands out as the definitive tool for distinguishing it from its structural isomers. The presence of two sharp singlets in the aromatic region is the unequivocal signature of the 4,5-dichloro substitution pattern. By following the structured analytical workflow presented in this guide, researchers and drug development professionals can confidently verify the structure of this important chemical intermediate, ensuring the integrity and success of their scientific endeavors.

References

  • Supporting Information for an unspecified document. (n.d.).
  • Supporting Information for "An Efficient and Scalable Approach to the Synthesis of 3,5-Dichlorobenzoic Acid". (2026). The Royal Society of Chemistry.
  • 2-Amino-4-[(2,5-dichlorophenyl)carbamoyl]benzoic acid, methyl ester - Vapor Phase IR Spectrum. (n.d.). SpectraBase.
  • Methyl 2-amino-4,5-dichlorobenzoate. (n.d.). PubChem. Retrieved March 13, 2026, from [Link]

  • Shi, Y.-B., Xia, S., He, F.-F., & Wang, H.-B. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3025. Retrieved March 13, 2026, from [Link]

  • Methyl 2-amino-3,5-dichlorobenzoate. (n.d.). PubChem. Retrieved March 13, 2026, from [Link]

  • methyl 2-amino-4,5-dichlorobenzoate, 844647-17-2. (n.d.). Amadis Chemical.
  • Technical Guide: Properties and Synthesis of Methyl 4-amino-2-chlorobenzoate. (n.d.). Benchchem.
  • Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved March 13, 2026, from [Link]

  • Benzoic acid, 2-amino-5-chloro-, methyl ester. (n.d.). NIST WebBook. Retrieved March 13, 2026, from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved March 13, 2026, from [Link]

  • Methyl 2-(methylamino)benzoate(85-91-6) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Methyl acetate - 13C NMR. (n.d.). SpectraBase. Retrieved March 13, 2026, from

  • 2-Amino-4-chlorobenzoic acid. (n.d.). NIST WebBook. Retrieved March 13, 2026, from [Link]

  • Shi, Y.-B., Xia, S., He, F.-F., & Wang, H.-B. (2010). Methyl 2-amino-5-chlorobenzoate. ResearchGate. Retrieved March 13, 2026, from [Link]

  • Methyl 2-amino-4,5-difluorobenzoate. (n.d.). PubChem. Retrieved March 13, 2026, from [Link]

  • Karabacak, M., Cinar, Z., Kurt, M., & Sudha, S. (2016). Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study. ResearchGate. Retrieved March 13, 2026, from [Link]

  • Evans, S. (2011, November 6). Solid-state solution: Amino acids derivatised with solid copper ions for UV-vis detection. Wiley Analytical Science. Retrieved March 13, 2026, from [Link]

  • Kashyap, R., Bajaj, S., Srivastava, A., & Singh, S. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. ResearchGate. Retrieved March 13, 2026, from [Link]

  • Interpreting UV-Vis Spectra. (n.d.). University of Toronto Scarborough. Retrieved March 13, 2026, from [Link]

Sources

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